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  • Product: 2-Bromo-6-(methoxycarbonyl)benzoic acid
  • CAS: 912457-18-2

Core Science & Biosynthesis

Foundational

A Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Bromo-6-(methoxycarbonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This in-depth technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Bromo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Bromo-6-(methoxycarbonyl)benzoic acid. In the absence of experimentally derived public data, this guide synthesizes information from analogous compounds and established principles of NMR spectroscopy to offer a robust theoretical framework for the structural elucidation of this molecule. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who may be working with this or structurally related compounds.

Introduction

2-Bromo-6-(methoxycarbonyl)benzoic acid is a substituted aromatic carboxylic acid. The presence of three distinct functional groups on the benzene ring—a bromine atom, a carboxylic acid, and a methoxycarbonyl group—makes it an interesting scaffold for chemical synthesis and a potential building block in the development of novel pharmaceutical agents. The unique substitution pattern is expected to result in a distinctive NMR spectrum, providing a powerful tool for its identification and characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, allowing for the elucidation of molecular connectivity and stereochemistry. This guide will delve into the theoretical basis for the chemical shifts of 2-Bromo-6-(methoxycarbonyl)benzoic acid, providing predicted values and a rationale for these predictions based on the electronic effects of the substituents.

Molecular Structure and Numbering

To facilitate the discussion of NMR data, the atoms in 2-Bromo-6-(methoxycarbonyl)benzoic acid are numbered as follows:

Figure 1. Molecular structure and atom numbering of 2-Bromo-6-(methoxycarbonyl)benzoic acid.

Predicted ¹H NMR Chemical Shifts

The ¹H NMR spectrum of 2-Bromo-6-(methoxycarbonyl)benzoic acid is expected to show signals for the aromatic protons, the carboxylic acid proton, and the methyl ester protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the three substituents.

  • Aromatic Protons (H3, H4, H5): The benzene ring has three protons. Due to the unsymmetrical substitution, they are expected to be chemically non-equivalent and should, in principle, give rise to three distinct signals.

    • The bromine atom is an ortho, para-directing deactivator.

    • The carboxylic acid and methoxycarbonyl groups are meta-directing deactivators.

    • The combined electronic effects will lead to a complex splitting pattern. H4 is expected to be the most shielded (lowest chemical shift) of the aromatic protons, likely appearing as a triplet. H3 and H5 will be deshielded to a greater extent and will likely appear as doublets or a more complex multiplet.

  • Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the oxygen atoms and hydrogen bonding. It is expected to appear as a broad singlet at a very downfield chemical shift, typically in the range of 10-13 ppm.

  • Methyl Protons (-OCH₃): The three protons of the methyl group in the methoxycarbonyl substituent are equivalent and will appear as a sharp singlet. Their chemical shift will be influenced by the adjacent ester oxygen, typically appearing in the range of 3.5-4.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Bromo-6-(methoxycarbonyl)benzoic acid

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H37.6 - 7.8d or dd
H47.4 - 7.6t
H57.8 - 8.0d or dd
-COOH10.0 - 13.0br s
-OCH₃3.8 - 4.0s

d = doublet, t = triplet, dd = doublet of doublets, br s = broad singlet, s = singlet

Predicted ¹³C NMR Chemical Shifts

The ¹³C NMR spectrum will provide information on all nine carbon atoms in the molecule. Due to the lack of symmetry, nine distinct signals are expected.

  • Aromatic Carbons (C1-C6): The chemical shifts of the aromatic carbons are influenced by the substituents.

    • C1 & C2: These carbons are directly attached to the electron-withdrawing methoxycarbonyl and bromine groups, respectively, and will be significantly deshielded.

    • C3, C4, C5: The chemical shifts of these carbons will be influenced by their position relative to the substituents.

    • C6: This carbon, attached to the carboxylic acid group, will also be deshielded.

  • Carbonyl Carbons (C7 & C8): The carbons of the carboxylic acid and the methoxycarbonyl groups are highly deshielded due to the double bond to oxygen and the single bond to another oxygen atom. They will appear at the downfield end of the spectrum, typically in the range of 160-175 ppm.

  • Methyl Carbon (C9): The carbon of the methyl group will be the most shielded carbon in the molecule, appearing at the upfield end of the spectrum, typically around 50-55 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Bromo-6-(methoxycarbonyl)benzoic acid

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1130 - 135
C2120 - 125
C3130 - 135
C4128 - 132
C5132 - 137
C6135 - 140
C7 (-COOH)165 - 170
C8 (-COOCH₃)164 - 168
C9 (-OCH₃)52 - 55

Experimental Protocol for NMR Data Acquisition

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of a compound like 2-Bromo-6-(methoxycarbonyl)benzoic acid. This should be adapted based on the specific instrumentation and experimental goals.

G cluster_0 Sample Preparation cluster_1 NMR Instrument Setup cluster_2 Data Acquisition cluster_3 Data Processing A Weigh 5-10 mg of sample for ¹H NMR (20-50 mg for ¹³C NMR) B Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) A->B C Add a small amount of internal standard (e.g., TMS) if required B->C D Transfer solution to a clean NMR tube C->D E Insert the NMR tube into the spectrometer D->E F Lock the spectrometer on the deuterium signal of the solvent E->F G Shim the magnetic field to optimize homogeneity F->G H Acquire ¹H NMR spectrum (e.g., 16-32 scans) G->H I Acquire ¹³C NMR spectrum (e.g., 1024 or more scans) H->I J Apply Fourier transformation to the FID I->J K Phase the spectrum J->K L Apply baseline correction K->L M Calibrate the chemical shift scale (e.g., to TMS at 0.00 ppm) L->M N Integrate the signals in the ¹H spectrum M->N

Figure 2. A generalized workflow for acquiring NMR spectra.

Conclusion

References

  • PubChem. 2-Bromo-6-(methoxycarbonyl)benzoic acid. National Center for Biotechnology Information. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons, Inc.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Exploratory

Introduction: Elucidating Molecular Structure Through Vibrational Spectroscopy

An In-Depth Technical Guide to the FTIR Spectroscopy of 2-Bromo-6-(methoxycarbonyl)benzoic acid Prepared by: Gemini, Senior Application Scientist Fourier-Transform Infrared (FTIR) spectroscopy stands as an indispensable...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the FTIR Spectroscopy of 2-Bromo-6-(methoxycarbonyl)benzoic acid

Prepared by: Gemini, Senior Application Scientist

Fourier-Transform Infrared (FTIR) spectroscopy stands as an indispensable analytical technique in modern chemical research and drug development. Its power lies in its ability to probe the vibrational modes of molecules, providing a unique "fingerprint" that is directly correlated to the functional groups and overall structure of a compound. When infrared radiation is passed through a sample, specific frequencies are absorbed, causing the bonds within the molecule to stretch, bend, and vibrate. The resulting spectrum of absorption versus wavenumber offers a detailed map of the molecule's covalent bond architecture.

This guide provides a comprehensive analysis of the FTIR spectrum of 2-Bromo-6-(methoxycarbonyl)benzoic acid, a substituted aromatic compound with multiple functional groups. As a Senior Application Scientist, the objective here is not merely to list peak positions but to explain the causality behind these spectroscopic features. We will dissect the molecule's structure, predict the vibrational behavior of each functional group, and assign the characteristic peaks in its FTIR spectrum. This analysis is crucial for researchers in synthesis, quality control, and materials science for structural confirmation and purity assessment.

Molecular Architecture and Functional Group Analysis

To interpret the FTIR spectrum of 2-Bromo-6-(methoxycarbonyl)benzoic acid, we must first identify its constituent functional groups, each contributing distinct signals.

  • Carboxylic Acid (-COOH): This group is a powerful contributor to the IR spectrum, characterized by a very broad O-H stretching band and a strong carbonyl (C=O) stretch.

  • Aromatic Ester (-COOCH₃): The methyl ester introduces a second, distinct carbonyl group and C-O stretching vibrations.

  • Substituted Benzene Ring: The aromatic ring gives rise to characteristic C-H and C=C stretching and bending vibrations. The 1,2,3-trisubstitution pattern influences the out-of-plane bending signals.

  • Bromo Substituent (C-Br): The carbon-bromine bond produces a stretching vibration at lower frequencies, typically in the fingerprint region.

The interplay of these groups, including electronic effects like conjugation and inductive effects, will dictate the final positions and intensities of the absorption bands.

Diagram of Key Vibrational Modes

The following diagram illustrates the primary vibrational modes within the 2-Bromo-6-(methoxycarbonyl)benzoic acid molecule that are responsible for its characteristic FTIR spectrum.

Caption: Key vibrational modes in 2-Bromo-6-(methoxycarbonyl)benzoic acid.

FTIR Peak Assignments

The following table provides a detailed assignment of the expected absorption peaks in the FTIR spectrum of 2-Bromo-6-(methoxycarbonyl)benzoic acid. The presence of both a carboxylic acid and an ester group, along with conjugation to the aromatic ring, creates a complex but interpretable spectrum.

Wavenumber Range (cm⁻¹)IntensityVibrational Mode AssignmentRationale and Authoritative Insights
3300 - 2500 Broad, StrongO-H Stretch (Carboxylic Acid Dimer) This exceptionally broad band is the hallmark of a carboxylic acid that exists as a hydrogen-bonded dimer.[1][2][3] The hydrogen bonding weakens the O-H bond, shifting the absorption to a lower frequency and creating a wide range of vibrational energies.[1][3]
3100 - 3000 Medium to WeakAromatic C-H Stretch These absorptions correspond to the stretching of the C-H bonds on the benzene ring and typically appear at wavenumbers just above 3000 cm⁻¹.[1][4][5] They are often seen as smaller, sharp peaks superimposed on the broad O-H stretch.[1][6]
2990 - 2850 WeakAliphatic C-H Stretch (Methyl Ester) These peaks arise from the symmetric and asymmetric stretching of the C-H bonds in the methyl (-CH₃) group of the ester.
~1730 - 1680 Very StrongC=O Stretch (Ester and Carboxylic Acid) This region is dominated by two strong carbonyl absorptions. The aromatic ester C=O stretch is expected around 1730-1715 cm⁻¹.[7] The aromatic carboxylic acid C=O stretch is expected at a lower frequency, 1710-1680 cm⁻¹, due to conjugation.[1][6] These two peaks will likely overlap, resulting in a single, very intense, and possibly broadened or shouldered band.
~1600 - 1450 Medium to WeakAromatic C=C In-Ring Stretch The benzene ring exhibits several in-plane C=C bond stretching vibrations in this region, which serve as a reliable indicator of an aromatic system.[1][4][5]
~1440 MediumAsymmetric -CH₃ Bend This band corresponds to the asymmetric bending (scissoring) vibration of the methyl group in the ester functionality.[8]
~1320 - 1210 StrongC-O Stretch (Carboxylic Acid and Ester) This region contains strong, coupled stretching vibrations from the C-O single bonds of both the carboxylic acid and the ester groups.[1][4][6][7] These are often complex and appear as multiple strong bands.
~960 - 900 Broad, MediumO-H Out-of-Plane Bend (Wag) This broad absorption is another characteristic feature of a dimeric carboxylic acid, arising from the out-of-plane bending of the O-H bond.[4][6]
900 - 675 StrongAromatic C-H Out-of-Plane Bend The position of these strong bands is highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,3-trisubstituted ring, characteristic absorptions are expected in this region.
~690 - 515 Medium to WeakC-Br Stretch The stretching vibration of the carbon-bromine bond is expected in the low-frequency fingerprint region.[4][5][9][10] Its precise assignment can be challenging due to overlap with other vibrations but its presence is expected here.

Standard Experimental Protocol: KBr Pellet Method

The acquisition of a high-quality FTIR spectrum for a solid sample like 2-Bromo-6-(methoxycarbonyl)benzoic acid is critical for accurate analysis. The Potassium Bromide (KBr) pellet method is a widely accepted and robust technique.

Objective: To obtain a high-resolution, transmission FTIR spectrum of a solid organic compound.

Materials:

  • 2-Bromo-6-(methoxycarbonyl)benzoic acid (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), desiccated (150-200 mg)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR Spectrometer

Methodology:

  • Background Spectrum Acquisition: Ensure the sample chamber of the FTIR spectrometer is empty and clean. Run a background scan to record the spectrum of the ambient atmosphere (primarily H₂O and CO₂). This background is automatically subtracted from the sample spectrum to ensure data integrity.

  • Sample Preparation:

    • Gently grind the 150-200 mg of dry KBr in the agate mortar to a fine, consistent powder. This step is crucial to minimize light scattering.

    • Add 1-2 mg of the 2-Bromo-6-(methoxycarbonyl)benzoic acid sample to the mortar.

    • Thoroughly mix and grind the sample and KBr together for 2-3 minutes until a homogenous, fine powder is achieved. The goal is to disperse the sample particles evenly within the KBr matrix.

  • Pellet Formation:

    • Transfer a portion of the mixture into the pellet die.

    • Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for approximately 2 minutes. This will fuse the KBr mixture into a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum should show clear absorption bands against a flat baseline.

    • Use the spectrometer software to label the peak positions (wavenumbers) for analysis and comparison with the assignments provided in this guide.

Conclusion

The FTIR spectrum of 2-Bromo-6-(methoxycarbonyl)benzoic acid is rich with information, providing a clear spectroscopic signature for its unique combination of functional groups. The most prominent features are the extremely broad O-H stretch of the carboxylic acid dimer, the intense and overlapping carbonyl (C=O) bands from both the acid and ester moieties, and the characteristic aromatic C=C and C-H vibrations. The lower frequency C-Br stretch, while less distinct, completes the molecular fingerprint. This in-depth guide provides the foundational knowledge for researchers to confidently identify and characterize this molecule, ensuring the integrity and success of their scientific endeavors.

References

  • The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. (2018, January 1). Retrieved from [Link]

  • Chromatographic Analysis of Fatty Acid Methyl Esters (FAMEs). Spectrometrics. Retrieved from [Link]

  • DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid - IJTSRD. (2022, March 15). Retrieved from [Link]

  • infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. (2025, November 9). Retrieved from [Link]

  • 2-Bromobenzoic acid | C7H5BrO2 | CID 6940 - PubChem. Retrieved from [Link]

  • GC/FT-IR Analysis of Fatty Acid Methyl Esters - Optica Publishing Group. Retrieved from [Link]

  • FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3] - ResearchGate. Retrieved from [Link]

  • FT-IR and FT-Raman vibrational assignment of 2-bromobenzoic acid with the help of ab initio and DFT calculations - PubMed. (2009, December 15). Retrieved from [Link]

  • Figure 1 from FT-IR and FT-Raman vibrational assignment of 2-bromobenzoic acid with the help of ab initio and DFT calculations. | Semantic Scholar. Retrieved from [Link]

  • Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry. Retrieved from [Link]

  • FTIR Analysis for Quantification of Fatty Acid Methyl Esters in Biodiesel Produced by Microwave-Assisted Transesterification - International Journal of Environmental Science and Development. (2015, March 15). Retrieved from [Link]

  • Wide temperature range studies of the low frequency THz spectrum of benzoic acid using FTIR spectroscopy - PubMed. (2020, November 27). Retrieved from [Link]

  • 1.7: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2021, December 27). Retrieved from [Link]

  • Methyl 2-bromobenzoate | C8H7BrO2 | CID 11894 - PubChem. Retrieved from [Link]

  • Infrared Spectroscopy differences between biodiesel prepared from rapeseed and the edible rapeseed oil - Shimadzu. Retrieved from [Link]

  • IR: alkyl halides - Organic Chemistry at CU Boulder. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • IR: carboxylic acids. Retrieved from [Link]

  • Infrared spectra of benzoic acid monomers and dimers in argon matrix - Semantic Scholar. (1996, May 1). Retrieved from [Link]

  • Methyl-2-bromobenzoate - NIST WebBook. Retrieved from [Link]

  • Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy - MDPI. (2025, January 22). Retrieved from [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]

  • Methyl-2-bromobenzoate - NIST WebBook. Retrieved from [Link]

  • Methyl-2-bromobenzoate - NIST WebBook. Retrieved from [Link]

  • Methyl-2-bromobenzoate - NIST WebBook. Retrieved from [Link]

  • IR Tables, UCSC. Retrieved from [Link]

  • Halogenated Organic Compounds | Spectroscopy Online. (2023, September 1). Retrieved from [Link]

  • FTIR Analysis of Benzoic Acid | PDF | Infrared Spectroscopy | Chemistry - Scribd. Retrieved from [Link]

Sources

Foundational

Solubility profile of 2-Bromo-6-(methoxycarbonyl)benzoic acid in polar aprotic solvents

An In-Depth Technical Guide to the Solubility Profile of 2-Bromo-6-(methoxycarbonyl)benzoic acid in Polar Aprotic Solvents Executive Summary The solubility of active pharmaceutical ingredients (APIs) and synthetic interm...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of 2-Bromo-6-(methoxycarbonyl)benzoic acid in Polar Aprotic Solvents

Executive Summary

The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of chemical process development, formulation science, and drug discovery. 2-Bromo-6-(methoxycarbonyl)benzoic acid is a substituted aromatic carboxylic acid whose utility as a building block in organic synthesis necessitates a thorough understanding of its behavior in various solvent systems. This technical guide provides a comprehensive analysis of the predicted solubility profile of 2-Bromo-6-(methoxycarbonyl)benzoic acid in a selection of common polar aprotic solvents.

This document moves beyond a simple data sheet by elucidating the underlying physicochemical principles that govern solubility. We will analyze the molecular structure of the solute, discuss the properties of key polar aprotic solvents, and provide a robust, field-proven experimental protocol for the quantitative determination of its solubility. This guide is intended for researchers, scientists, and drug development professionals who require both a theoretical framework and a practical methodology for working with this compound.

Physicochemical Characterization of the Solute

A molecule's structure is the primary determinant of its physical properties, including solubility. 2-Bromo-6-(methoxycarbonyl)benzoic acid possesses a unique combination of functional groups that dictate its interaction with solvent molecules.

Table 1: Physicochemical Properties of 2-Bromo-6-(methoxycarbonyl)benzoic acid

PropertyValueSource
Molecular Formula C₉H₇BrO₄[1]
Molecular Weight 259.06 g/mol [1]
Melting Point 149.0 - 151.2 °C
Appearance Solid
Predicted XLogP3 1.8[1]
Structure alt text (Structure based on IUPAC name)

The key structural features influencing solubility are:

  • Carboxylic Acid Group (-COOH): This group is highly polar and can act as both a hydrogen bond donor (via the -OH) and a hydrogen bond acceptor (via the C=O). Its presence significantly increases polarity.

  • Methyl Ester Group (-COOCH₃): This group contributes polarity and can act as a hydrogen bond acceptor. It is less polar than the carboxylic acid.

  • Aromatic Ring: The benzene ring is largely non-polar and capable of engaging in van der Waals forces and π-π stacking interactions.

  • Bromo Substituent (-Br): The bromine atom adds to the molecular weight and introduces a polar C-Br bond, further influencing the molecule's overall dipole moment.

The predicted XLogP3 value of 1.8 suggests a moderate balance between hydrophilicity and lipophilicity[1]. The molecule's ability to self-associate via hydrogen bonding in its solid crystalline state (dimerization of carboxylic acids) must be overcome by the solvent for dissolution to occur.

Rationale for Solvent Selection: Polar Aprotic Solvents

Polar aprotic solvents are characterized by their high dipole moments and dielectric constants, but they lack acidic protons. This makes them excellent candidates for dissolving polar molecules that can act as hydrogen bond donors, such as carboxylic acids. The solvent's lone pairs of electrons can effectively solvate the acidic proton of the solute's -COOH group.

The principle of "like dissolves like" suggests that solvents with similar polarity to the solute will be most effective[2]. We will consider four representative polar aprotic solvents with a range of polarities.

Table 2: Properties of Selected Polar Aprotic Solvents

SolventFormulaBoiling Point (°C)Density (g/cm³)Dielectric Constant
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO1891.10046.7
N,N-Dimethylformamide (DMF)(CH₃)₂NC(O)H1530.94438.3
Acetone(CH₃)₂CO56.050.784521.01
Acetonitrile (ACN)CH₃CN81.650.785736.64

Data sourced from[3].

Expert Insight: Based on these properties, we can predict a general solubility trend. DMSO is one of the strongest organic solvents and is expected to be an excellent solvent for this compound due to its very high polarity[4]. DMF should also exhibit high solvating power[5]. Acetone, being less polar, will likely be a moderate solvent[6]. While Acetonitrile has a high dielectric constant, its ability to solvate carboxylic acids can sometimes be lower than that of other solvents in its class[7]. Therefore, the predicted solubility trend is: DMSO > DMF > Acetonitrile ≈ Acetone .

Experimental Protocol for Solubility Determination

To move from prediction to quantitative data, a rigorous experimental protocol is essential. The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of a solid in a solvent. The protocol described below is a self-validating system designed to ensure that true equilibrium is reached and accurately measured.

Principle

An excess amount of the solid solute is agitated in the solvent at a constant temperature for a sufficient period to allow the solution to reach equilibrium (i.e., become saturated). The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical method.

Step-by-Step Methodology
  • Preparation:

    • Place a known volume (e.g., 5.0 mL) of the desired polar aprotic solvent into several screw-capped glass vials.

    • Add an excess amount of 2-Bromo-6-(methoxycarbonyl)benzoic acid to each vial. "Excess" means that a visible amount of solid must remain at the end of the experiment. A starting point is to add approximately 1.5 to 2 times the estimated amount needed for saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant-temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Causality: Constant temperature is critical because solubility is highly temperature-dependent[2].

    • Agitate the vials for a predetermined period (e.g., 24-48 hours). A preliminary kinetic study should be performed to determine the time required to reach equilibrium, which is achieved when the solute concentration in solution no longer changes over time.

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the same constant temperature for several hours (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a sample of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., a 0.45 µm PTFE filter).

    • Causality: Filtration is a mandatory step to ensure that no microscopic solid particles are transferred, which would artificially inflate the measured solubility.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the chosen analytical method.

    • Method A (Gravimetric): Accurately weigh a portion of the clear supernatant into a pre-weighed dish. Carefully evaporate the solvent under reduced pressure or in a fume hood. Reweigh the dish containing the solid residue. The difference in weight gives the mass of the dissolved solute. This method is simple but requires high accuracy and non-volatile solutes.

    • Method B (HPLC): Analyze the diluted supernatant using a calibrated High-Performance Liquid Chromatography (HPLC) method. This is the preferred method for its accuracy and specificity. A calibration curve must be generated using standard solutions of known concentrations.

  • Calculation:

    • Calculate the solubility in the desired units (e.g., mg/mL or mol/L) based on the analytical results and the dilution factors used.

    • The experiment should be performed in triplicate to ensure reproducibility and to calculate the standard deviation.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis & Calculation A Add excess solute to known volume of solvent B Agitate at constant temperature (e.g., 24h, 25°C) A->B C Settle undissolved solid B->C D Withdraw and filter supernatant (0.45 µm) C->D E Quantify solute in supernatant (e.g., via HPLC) D->E F Calculate solubility (e.g., mg/mL) E->F

Sources

Exploratory

Thermal Stability and Melting Point Analysis of 2-Bromo-6-(methoxycarbonyl)benzoic Acid: A Comprehensive Methodological Framework

Executive Summary In the rigorous landscape of pharmaceutical development, the thermal characterization of intermediate compounds is non-negotiable. 2-Bromo-6-(methoxycarbonyl)benzoic acid (CAS: 912457-18-2) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rigorous landscape of pharmaceutical development, the thermal characterization of intermediate compounds is non-negotiable. 2-Bromo-6-(methoxycarbonyl)benzoic acid (CAS: 912457-18-2) is a highly functionalized aromatic building block characterized by significant steric hindrance and electronic tension[1][2]. Due to the proximity of the ortho-bromo and ortho-ester groups to the carboxylic acid moiety, this compound is uniquely susceptible to thermally induced degradation, such as decarboxylation or intramolecular condensation.

This whitepaper provides an authoritative, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned methodological framework for determining the exact melting point and thermal stability profile of this compound. By leveraging orthogonal techniques—Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—in accordance with USP <891> and ICH Q1A(R2) guidelines[3][4], researchers can establish self-validating analytical systems to ensure downstream formulation integrity.

Physicochemical Profiling & Structural Implications

Before initiating thermal stress testing, it is critical to understand the baseline physicochemical properties of the analyte. The electron-withdrawing nature of the bromine atom significantly increases the acidity of the benzoic acid scaffold, while the adjacent methoxycarbonyl group introduces vulnerability to nucleophilic attack or thermal cleavage.

Table 1: Physicochemical Properties of 2-Bromo-6-(methoxycarbonyl)benzoic Acid

PropertyValueReference
Chemical Name 2-Bromo-6-(methoxycarbonyl)benzoic acid[1]
CAS Number 912457-18-2[1]
Molecular Formula C9H7BrO4[2]
Molecular Weight 259.05 g/mol [2]
Predicted Density 1.660 ± 0.06 g/cm³[5]
Predicted pKa 1.97 ± 0.10[5]

Mechanistic Insight: The high density and low pKa suggest a tightly packed, highly polarized crystal lattice. Consequently, the melting point (Tm) is expected to be sharp, but immediately followed by a degradation onset (Td) if the thermal energy overcomes the activation barrier for ester hydrolysis or decarboxylation.

Analytical Strategy & Workflow

To prevent false positives—such as misidentifying a degradation endotherm as a melting point—an orthogonal analytical strategy is required[6]. The workflow integrates DSC for thermodynamic phase transitions, TGA for mass loss quantification, and Hot-Stage Microscopy (HSM) for visual confirmation.

Workflow Start Sample: 2-Bromo-6-(methoxycarbonyl)benzoic acid (CAS: 912457-18-2) SST System Suitability Test (SST) Indium & Calcium Oxalate Stds Start->SST DSC DSC Analysis (USP <891>) 10°C/min, N2 Purge Determine Melting Point (Tm) SST->DSC TGA TGA Analysis (USP <891>) 10°C/min, N2 Purge Determine Degradation (Td) SST->TGA HSM Hot-Stage Microscopy Orthogonal Visual Confirmation SST->HSM Data Thermal Profile Integration Inform ICH Q1A(R2) Stability DSC->Data TGA->Data HSM->Data

Analytical workflow for thermal profiling integrating DSC, TGA, and HSM methodologies.

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness, every protocol must begin with a System Suitability Test (SST). This guarantees that the instrument's calibration is independent of the operator or environmental variables[4][7].

Table 2: Standardized Thermal Analysis Parameters

ParameterDSC (Melting Point/Phase)TGA (Degradation/Mass Loss)
Instrument Standard USP <891>USP <891> / Ph. Eur. 2.2.34
Calibration (SST) Indium (Tm = 156.6°C)Calcium Oxalate Monohydrate
Sample Mass 2.0 – 5.0 mg5.0 – 10.0 mg
Crucible/Pan Type Aluminum (Crimped with pinhole)Platinum or Alumina (Open)
Heating Rate 10°C/min10°C/min
Temperature Range 25°C to 250°C25°C to 400°C
Purge Gas Dry Nitrogen (50 mL/min)Dry Nitrogen (40-60 mL/min)
Protocol 3.1: Differential Scanning Calorimetry (DSC)
  • System Suitability (Self-Validation): Run an Indium standard to verify temperature accuracy (156.6°C ± 0.2°C) and cell constant (enthalpy of fusion 28.54 J/g). Causality: Ensures the thermodynamic data is independent of sensor drift.

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of 2-Bromo-6-(methoxycarbonyl)benzoic acid into a standard aluminum pan. Crimp the lid and pierce a 50 µm pinhole. Causality: The pinhole prevents internal pressure accumulation from trace volatiles, which would artificially elevate the apparent melting point via the Clausius-Clapeyron effect.

  • Purge Setup: Establish a dry Nitrogen purge at 50 mL/min. Causality: Displaces oxygen to prevent premature oxidative degradation, ensuring the endotherm observed is purely a phase transition.

  • Thermal Cycling: Equilibrate the furnace at 25°C for 5 minutes. Ramp at 10°C/min to 250°C.

  • Data Analysis: Identify the extrapolated onset temperature ( Tonset​ ) of the primary endothermic peak. This represents the true thermodynamic melting point.

Protocol 3.2: Thermogravimetric Analysis (TGA)
  • System Suitability: Run Calcium Oxalate Monohydrate to verify the microbalance accuracy across its three distinct, temperature-dependent mass loss steps.

  • Sample Preparation: Weigh 5.0–10.0 mg of the compound into a pre-tared, open platinum crucible[7]. Causality: Open crucibles eliminate mass transfer resistance, allowing evolved gases to escape freely for accurate degradation onset determination.

  • Thermal Cycling: Ramp from 25°C to 400°C at 10°C/min under a Nitrogen purge.

  • Data Analysis: Plot the weight percentage and the first derivative (DTG) against temperature. The onset of the first significant mass loss event (>0.5%) defines the degradation temperature ( Td​ ).

Anticipated Thermal Behavior & Mechanistic Pathways

Upon heating past its melting point, the proximity of the carboxylic acid and the methyl ester in 2-Bromo-6-(methoxycarbonyl)benzoic acid creates a highly reactive microenvironment. If the TGA reveals a mass loss event immediately following the DSC melting endotherm, two primary degradation pathways are mechanically viable:

  • Decarboxylation: Loss of CO2 (-44 Da), driven by the electron-withdrawing bromine atom which stabilizes the intermediate aryl anion.

  • De-esterification / Anhydride Formation: Intramolecular attack of the carboxylic acid on the ester carbonyl, expelling methanol (-32 Da) to form a stable brominated phthalic anhydride derivative.

Pathway Intact Intact Molecule C9H7BrO4 (MW: 259.05) Heat Thermal Stress (Td > 200°C) Intact->Heat Decarb Pathway A: Decarboxylation Loss of CO2 (-44 Da) Heat->Decarb Deester Pathway B: De-esterification Loss of CH3OH (-32 Da) Heat->Deester ResidueA Brominated Aryl Ester Decarb->ResidueA ResidueB Brominated Phthalic Anhydride Deester->ResidueB

Proposed thermal degradation mechanisms under elevated thermal stress conditions.

Regulatory Compliance & Stability Testing

The data generated from these thermal analyses directly inform the compound's stability profile under ICH Q1A(R2) guidelines[3][8].

If the TGA indicates a low degradation onset temperature ( Td​ ), or if the DSC reveals polymorphic transitions near standard storage temperatures, the compound may fail accelerated stability testing (e.g., 40°C / 75% RH for 6 months). By mapping these thermal boundaries early in the development pipeline, formulation scientists can proactively design protective excipient matrices or mandate cold-chain storage conditions, thereby ensuring regulatory compliance and safeguarding drug efficacy.

References

  • PubChem. "2-Bromo-6-(methoxycarbonyl)benzoic acid | C9H7BrO4 | CID 11958087". National Institutes of Health (NIH).[Link]

  • Pharmaceutical Technology. "Detecting Residual Moisture in Lyophilized Product (USP <891>)". PharmTech.[Link]

  • International Council for Harmonisation (ICH). "ICH Q1A(R2) Stability Testing of New Drug Substances and Products". ICH Database.[Link]

  • PharmaSOP. "Analytical Method Development: SOP for TGA Method for Moisture and Volatile Content". PharmaSOP. [Link]

Sources

Foundational

A Guide to the Structural Elucidation of 2-Bromo-6-(methoxycarbonyl)benzoic acid via Single-Crystal X-ray Crystallography

Abstract This technical guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of 2-Bromo-6-(methoxycarbonyl)benzoic acid. While, to date, a public crystal struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of 2-Bromo-6-(methoxycarbonyl)benzoic acid. While, to date, a public crystal structure of this specific compound has not been reported, this document serves as an expert-level protocol and interpretive guide for researchers in crystallography, medicinal chemistry, and materials science. We will explore the critical role of precise atomic-level structural data in modern drug development and outline a field-proven, step-by-step methodology for obtaining and validating the crystal structure of this and similar small molecules. The causality behind key experimental choices is detailed to ensure both reproducibility and a deep understanding of the crystallographic process.

Introduction: The Scientific Imperative for Structural Data

In the landscape of modern drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is a cornerstone of rational design.[1][2] For a molecule such as 2-Bromo-6-(methoxycarbonyl)benzoic acid (Figure 1), a substituted benzoic acid derivative, its solid-state properties—including solubility, stability, and bioavailability—are dictated by its crystal structure.[3][4] The presence of a bromine atom, a carboxylic acid, and a methyl ester group creates a rich landscape for intermolecular interactions, such as hydrogen bonding and halogen bonding, which in turn govern the crystal packing.

Understanding this three-dimensional architecture is not merely an academic exercise. It is fundamental to:

  • Rational Drug Design: X-ray crystallography provides high-resolution insights into how a molecule might interact with a biological target, such as a protein's active site.[1][2][5] This structural information is the bedrock of structure-based drug design (SBDD).[1][5]

  • Polymorph Screening: Different crystalline forms, or polymorphs, of the same active pharmaceutical ingredient (API) can have drastically different physicochemical properties.[4] Identifying the most stable polymorph is critical to ensure the safety and efficacy of a pharmaceutical product.[3][4]

  • Intellectual Property: Novel crystal forms of a molecule can be patentable, making crystallographic analysis a key part of the innovation and protection process in the pharmaceutical industry.[4]

This guide will provide the necessary protocols to uncover this vital structural information for 2-Bromo-6-(methoxycarbonyl)benzoic acid.

Figure 1: Chemical Structure of 2-Bromo-6-(methoxycarbonyl)benzoic acid

PropertyValue
Molecular Formula C₉H₇BrO₄[6][7][8]
Molecular Weight 259.05 g/mol [7]
IUPAC Name 2-bromo-6-methoxycarbonylbenzoic acid[7][9]
CAS Number 912457-18-2[7][8][9][10][11]
Physical Form Solid
Melting Point 149.0-151.2 °C

The Crystallographic Workflow: From Powder to Structure

The journey from a powdered sample to a fully refined crystal structure is a multi-stage process that demands precision and a foundational understanding of crystallographic principles.[12][13] This section details a robust, self-validating protocol for the structural determination of 2-Bromo-6-(methoxycarbonyl)benzoic acid.

G cluster_prep Phase 1: Sample Preparation & Crystallization cluster_data Phase 2: Data Collection cluster_analysis Phase 3: Structure Solution & Refinement A Material Acquisition (Purity > 98%) B Solvent Screening (e.g., Ethanol, Acetone, Toluene) A->B Purity Verification C Crystal Growth (Slow Evaporation, Vapor Diffusion) B->C Optimize Conditions D Crystal Selection & Mounting C->D High-Quality Crystal E Single-Crystal X-ray Diffractometer D->E Mount on Goniometer F Data Collection (Rotation Method, 100K) E->F Monochromatic X-rays G Data Processing (Integration, Scaling, Merging) F->G Raw Diffraction Images H Structure Solution (Direct Methods, e.g., SHELXT) G->H Generate Reflection File I Structure Refinement (Least-Squares, e.g., SHELXL) H->I Initial Atomic Model J Validation & Deposition (checkCIF, CCDC) I->J Final Structural Model

Caption: The workflow for single-crystal X-ray structure determination.

Experimental Protocol: Crystal Growth

Rationale: The success of a single-crystal X-ray diffraction experiment is entirely dependent on the quality of the crystal.[1][12] A suitable crystal should be a single, well-ordered lattice, free from significant defects, and typically at least 30-50 microns in each dimension. The goal of this protocol is to grow such crystals from a solution.

Methodology:

  • Material Sourcing: Obtain a high-purity sample (>98%) of 2-Bromo-6-(methoxycarbonyl)benzoic acid.

  • Solvent Selection: Empirically screen a range of solvents for moderate solubility. Ideal solvents will fully dissolve the compound when heated but show limited solubility at room temperature. A starting panel should include:

    • Alcohols (Methanol, Ethanol)

    • Ketones (Acetone)

    • Esters (Ethyl Acetate)

    • Aromatic Hydrocarbons (Toluene)

    • Solvent mixtures can also be effective.

  • Crystal Growth Techniques:

    • Slow Evaporation: Prepare a nearly saturated solution of the compound in a chosen solvent in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks at a constant temperature.[14]

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a solvent in which the compound is insoluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

Experimental Protocol: Data Collection

Rationale: This phase uses a diffractometer to pass a focused beam of monochromatic X-rays through the crystal.[15][16] The crystal's ordered atomic lattice diffracts the X-rays in a specific pattern of spots, which are recorded by a detector.[13][15] Collecting data at cryogenic temperatures (e.g., 100 K) minimizes the thermal vibration of atoms, leading to a sharper diffraction pattern and a more precise final structure.[14]

Methodology:

  • Crystal Mounting: Under a microscope, select a high-quality single crystal and mount it on a goniometer head, often using a cryoprotectant oil.

  • Instrumentation: Use a modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.[16]

  • Data Collection Strategy:

    • The crystal is cooled to 100 K in a stream of cold nitrogen gas.

    • The instrument collects a series of diffraction images as the crystal is rotated.[12] This "rotation method" ensures that all possible diffraction planes are sampled.[12]

    • The collection strategy is designed to achieve high completeness and redundancy of the diffraction data.

Experimental Protocol: Data Processing, Structure Solution, and Refinement

Rationale: The raw diffraction images are computationally processed to determine the crystal's unit cell dimensions and the intensities of each diffraction spot.[13][14] The "phase problem" is then solved to generate an initial electron density map and atomic model.[15] This model is then refined against the experimental data to achieve the best possible fit, resulting in the final, precise atomic coordinates.[14]

Methodology:

  • Data Processing:

    • Indexing and Integration: The positions of the diffraction spots are used to determine the unit cell parameters and crystal system. The software then integrates the intensity of each spot across all images.[12][13]

    • Scaling and Merging: Intensities are scaled to correct for experimental variations, and symmetry-equivalent reflections are merged to produce a final, unique set of reflection data.[12]

  • Structure Solution:

    • The space group is determined from the symmetry of the diffraction pattern.[14]

    • "Direct methods" are used to solve the phase problem and generate an initial electron density map. This is typically accomplished with software like SHELXT.

  • Structure Refinement:

    • An initial atomic model is built into the electron density map.

    • This model is refined using full-matrix least-squares methods (e.g., using SHELXL) to minimize the difference between the observed and calculated diffraction intensities.[15]

    • Anisotropic displacement parameters are refined for all non-hydrogen atoms, and hydrogen atoms are placed in calculated positions.

Hypothetical Crystallographic Data and Interpretation

In the absence of an experimentally determined structure, the following table presents a plausible set of crystallographic parameters for 2-Bromo-6-(methoxycarbonyl)benzoic acid, based on typical values for small organic molecules. This serves as an illustrative example of the data obtained from the aforementioned workflow.

Table 1: Hypothetical Crystallographic Data for 2-Bromo-6-(methoxycarbonyl)benzoic acid

ParameterIllustrative ValueDescription
Crystal System MonoclinicOne of the seven crystal systems describing lattice symmetry.
Space Group P2₁/cDescribes the symmetry elements within the unit cell.
a (Å) 8.5Unit cell dimension along the a-axis.
b (Å) 15.2Unit cell dimension along the b-axis.
c (Å) 7.9Unit cell dimension along the c-axis.
α (°) 90Unit cell angle.
β (°) 95.5Unit cell angle.
γ (°) 90Unit cell angle.
Volume (ų) 1015The volume of a single unit cell.
Z 4The number of molecules in the unit cell.
**Calculated Density (g/cm³) **1.695The theoretical density based on the crystal data.
R-factor (R1) < 0.05A measure of the agreement between the model and the data.
Goodness-of-fit (GooF) ~1.0An indicator of the quality of the refinement.

Interpretation of Key Parameters:

  • Space Group and Z value: These parameters would reveal how molecules pack together and relate to each other through symmetry operations within the crystal lattice.

  • Bond Lengths and Angles: The refined structure would provide precise measurements of all bond lengths and angles, confirming the molecular geometry.[15][16]

  • Intermolecular Interactions: Crucially, the data would allow for a detailed analysis of hydrogen bonds (likely involving the carboxylic acid) and other non-covalent interactions, which dictate the material's bulk properties.

Validation and Deposition: Ensuring Scientific Trust

A determined crystal structure is not complete until it has been rigorously validated. This is a self-validating system that ensures the integrity and reliability of the data.

G A Final Refined Model (CIF File) B checkCIF Validation (IUCr Service) A->B Upload for Analysis C Alert Resolution B->C Generates Alerts (A, B, C) D Database Deposition (e.g., CCDC) B->D Alert-Free CIF C->A Model Correction & Re-refinement E Publication D->E Obtain Deposition Number

Sources

Exploratory

Technical Whitepaper: Material Safety, Toxicological Profiling, and Synthetic Applications of 2-Bromo-6-(methoxycarbonyl)benzoic acid

Executive Summary In modern drug discovery and advanced materials science, highly functionalized aromatic building blocks are critical for synthesizing complex molecular architectures. 2-Bromo-6-(methoxycarbonyl)benzoic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and advanced materials science, highly functionalized aromatic building blocks are critical for synthesizing complex molecular architectures. 2-Bromo-6-(methoxycarbonyl)benzoic acid (CAS: 912457-18-2) is a uniquely valuable intermediate, featuring an ortho-bromo group and an ortho-ester group flanking a central carboxylic acid[1]. This tri-substituted benzene derivative offers precise regiocontrol for downstream functionalization, particularly in transition-metal-catalyzed cross-couplings. However, its specific substitution pattern not only dictates its chemical reactivity but also its toxicological profile.

This technical guide provides a rigorous analysis of the compound’s physicochemical properties, mechanistic toxicology, and a self-validating experimental workflow designed for Senior Application Scientists and synthetic chemists.

Physicochemical Profiling & Structural Causality

The reactivity and physical behavior of 2-Bromo-6-(methoxycarbonyl)benzoic acid are entirely governed by the steric and electronic effects of its substituents. The electron-withdrawing nature of both the bromine atom and the methoxycarbonyl group significantly lowers the pKa of the central carboxylic acid compared to unsubstituted benzoic acid. Furthermore, the ortho, ortho-disubstitution creates a highly sterically hindered environment around the aromatic ring, which must be strategically managed during synthetic applications.

Table 1: Physicochemical & Identification Data
Property / IdentifierDataMechanistic / Structural Significance
IUPAC Name 2-bromo-6-methoxycarbonylbenzoic acidDefines the 1,2,3-trisubstitution pattern.
CAS Number 912457-18-2Primary identifier for regulatory compliance.
Molecular Formula C9H7BrO4Indicates a high degree of heteroatom functionalization.
Molecular Weight 259.05 g/mol [1]Standard mass for stoichiometric calculations.
PubChem CID 11958087[1]Verified database identifier.
Isotopic Signature ~1:1 ratio at 258/260 m/zCrucial for LC-MS tracking (M and M+2 peaks due to 79 Br and 81 Br).

Toxicological Mechanisms & Material Safety Data (MSDS)

Understanding the why behind a safety profile is essential for proactive risk management. The toxicity of 2-Bromo-6-(methoxycarbonyl)benzoic acid is not arbitrary; it is a direct consequence of its molecular structure[2].

Table 2: GHS Classification & Mechanistic Causality
GHS Hazard StatementHazard ClassMechanistic Causality
H302 Harmful if swallowedThe lipophilic bromine atom enhances gastrointestinal absorption. Once absorbed, the acidic moiety disrupts local cellular homeostasis[1].
H315 Causes skin irritationThe compound acts as a proton donor. The non-ionized form rapidly penetrates the stratum corneum, dissociating intracellularly to cause localized pH drops and protein denaturation[2].
H319 Causes serious eye irritationThe low pKa of the carboxylic acid leads to rapid acid-catalyzed hydrolysis of ocular mucosal proteins upon contact[1].
H335 May cause respiratory irritationInhalation of fine particulate dust leads to deposition in the respiratory tract, where moisture facilitates rapid dissolution and localized acidification[1].
Safety & Handling Protocols

To mitigate these risks, personnel must avoid latex (which is permeable to many halogenated organics) and exclusively use nitrile gloves . Handling must be restricted to a Class II Fume Hood to eliminate the risk of inhaling aerosolized particulates, directly addressing the H335 respiratory hazard.

Experimental Workflow: Self-Validating Suzuki-Miyaura Cross-Coupling

Due to the severe steric hindrance flanking the bromine atom, standard palladium catalysts (e.g., Pd(PPh 3​ ) 4​ ) often fail or require excessive heating. As an Application Scientist, I recommend utilizing a catalyst with a large "bite angle," such as Pd(dppf)Cl 2​ , which forcibly exposes the palladium center to facilitate oxidative addition into the hindered C-Br bond[3][4].

Step-by-Step Protocol
  • Reaction Assembly: In an oven-dried Schlenk flask under inert argon, combine 2-Bromo-6-(methoxycarbonyl)benzoic acid (1.0 eq), an arylboronic acid (1.2 eq), and Pd(dppf)Cl 2​ (0.05 eq). Causality: Argon prevents the oxidation of the active Pd(0) species back to an inactive Pd(II) state.

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v), followed by K 2​ CO 3​ (3.0 eq). Causality: A biphasic system is mandatory here. The organic dioxane dissolves the sterically hindered starting material, while the water dissolves the inorganic base, allowing the critical transmetalation step to occur efficiently at the solvent interface.

  • Thermal Activation: Heat the mixture to 90°C for 4 hours.

  • Self-Validating Checkpoint (Critical): Do not proceed to workup based on time alone. Extract a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS (Negative Ion Mode). Validation Metric: The reaction is strictly validated as complete only when the distinct M/M+2 isotopic doublet of the starting material ( m/z 257.9 / 259.9 [M-H] ) has completely vanished from the chromatogram, replaced by the unified mass peak of the biaryl product.

  • Workup & Disposal: Acidify the aqueous layer to pH 3 using 1M HCl to protonate the product (driving it into the organic phase), extract with Ethyl Acetate, and route the remaining aqueous phase to Halogenated Aqueous Waste .

Workflow Visualization

The following diagram illustrates the logical progression from safety protocols through the self-validating synthetic workflow.

G Start 2-Bromo-6-(methoxycarbonyl) benzoic acid (CAS: 912457-18-2) PPE Safety Protocol: Don PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Hood Handling: Transfer to Class II Fume Hood PPE->Hood Reaction Synthetic Application: Pd-Catalyzed Suzuki Cross-Coupling Hood->Reaction Add Arylboronic Acid, Pd(dppf)Cl2, K2CO3 Workup Purification: Aqueous Workup & Extraction Reaction->Workup LC-MS Validation (Self-Validating Step) Waste Disposal: Halogenated Aqueous Waste Routing Workup->Waste Aqueous Phase Product Final Product: Purified Biaryl Intermediate Workup->Product Organic Phase

Workflow for the safe handling and synthetic application of 2-Bromo-6-(methoxycarbonyl)benzoic acid.

References

  • PubChem, National Institutes of Health. "2-Bromo-6-(methoxycarbonyl)benzoic acid | C9H7BrO4 | CID 11958087." PubChem Database. Retrieved March 24, 2026.[Link]

  • PubChem, National Institutes of Health. "Dicamba (Halogenated Benzoic Acid Derivative) | CID 3030." PubChem Database. Retrieved March 24, 2026. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-6-(methoxycarbonyl)benzoic acid

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-Bromo-6-(methoxycarbonyl)benzoic acid in palladium-catalyzed cross-...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-Bromo-6-(methoxycarbonyl)benzoic acid in palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science. The strategic placement of the bromo, methoxycarbonyl, and carboxylic acid functionalities allows for the synthesis of a diverse array of complex molecular architectures.

The protocols provided herein are designed to be robust and adaptable, offering a solid foundation for the development of novel synthetic methodologies. The rationale behind the selection of catalysts, ligands, bases, and solvents is discussed in detail to empower the user to optimize these reactions for their specific applications.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[1][2] These transformations have revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of an organic halide to a palladium(0) species, transmetalation with a coupling partner, and reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.[1][2]

The choice of the palladium source, ligand, base, and solvent is critical for the success of these reactions and is highly dependent on the specific substrates being coupled.[1][4] For a substrate such as 2-Bromo-6-(methoxycarbonyl)benzoic acid, the presence of both an electron-withdrawing methoxycarbonyl group and a potentially coordinating carboxylic acid group, along with the steric hindrance around the bromine atom, presents unique challenges and opportunities that will be addressed in the following protocols.

Suzuki-Miyaura Coupling: For the Formation of Biaryl Structures

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, such as a boronic acid or its ester.[2][5] This reaction is particularly valuable for the synthesis of biaryl compounds, which are common motifs in biologically active molecules.[2][6]

Scientific Rationale:

The key to a successful Suzuki-Miyaura coupling with 2-Bromo-6-(methoxycarbonyl)benzoic acid lies in overcoming the steric hindrance around the bromine atom and managing the presence of the free carboxylic acid. The use of bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can facilitate the oxidative addition step, which is often the rate-limiting step for sterically hindered aryl bromides.[7] The choice of base is also critical; a moderately strong base like potassium phosphate (K₃PO₄) is often effective and is generally compatible with the carboxylic acid functionality.[8] In cases where the free carboxylic acid interferes with the reaction, it can be protected as an ester prior to the coupling reaction.[8]

Visualizing the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L_n) Ar-Pd(II)-Br(L_n) Oxidative Addition->Ar-Pd(II)-Br(L_n) Transmetalation Transmetalation Ar-Pd(II)-Br(L_n)->Transmetalation R-B(OR')_2 Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol for Suzuki-Miyaura Coupling:

Materials:

  • 2-Bromo-6-(methoxycarbonyl)benzoic acid

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Water, degassed

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-6-(methoxycarbonyl)benzoic acid (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous potassium phosphate (3.0 mmol, 3.0 equiv).

  • In a separate vial, prepare the catalyst premix by dissolving Palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous toluene (2 mL). Stir for 10 minutes at room temperature until a homogeneous solution is formed.

  • Add the catalyst premix to the Schlenk flask containing the substrates and base.

  • Add additional anhydrous toluene (8 mL) and degassed water (1 mL) to the reaction mixture.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Data Summary Table for Suzuki-Miyaura Coupling:

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001480-90
33-Tolylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001282-92

Heck Reaction: For the Synthesis of Substituted Alkenes

The Heck reaction, or Mizoroki-Heck reaction, is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[9][10] This reaction is particularly useful for the synthesis of substituted alkenes, which are valuable intermediates in organic synthesis.[9]

Scientific Rationale:

For the Heck reaction with 2-Bromo-6-(methoxycarbonyl)benzoic acid, the choice of catalyst and reaction conditions is crucial to achieve high yields and selectivity. Palladium(II) acetate is a common and effective palladium source.[11] The addition of a phosphine ligand, such as triphenylphosphine (PPh₃), can stabilize the catalyst and improve its activity.[11] A hindered organic base like triethylamine (Et₃N) is typically used to neutralize the hydrobromic acid generated during the reaction.[11] The reaction is often carried out in a polar aprotic solvent such as DMF or MeCN.[11]

Visualizing the Heck Reaction Workflow:

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Combine Reactants Combine 2-Bromo-6-(methoxycarbonyl)benzoic acid, alkene, base, catalyst, and ligand in a dry flask. Inert Atmosphere Establish an inert atmosphere (Argon or Nitrogen). Combine Reactants->Inert Atmosphere Add Solvent Add anhydrous solvent. Inert Atmosphere->Add Solvent Heat and Stir Heat the reaction mixture with vigorous stirring. Add Solvent->Heat and Stir Monitor Progress Monitor by TLC or LC-MS. Heat and Stir->Monitor Progress Cool and Dilute Cool to room temperature and dilute with solvent and water. Monitor Progress->Cool and Dilute Extract Extract the aqueous layer. Cool and Dilute->Extract Dry and Concentrate Dry the combined organic layers and concentrate. Extract->Dry and Concentrate Purify Purify by column chromatography. Dry and Concentrate->Purify

Caption: A typical experimental workflow for a Heck reaction.

Detailed Protocol for Heck Reaction:

Materials:

  • 2-Bromo-6-(methoxycarbonyl)benzoic acid

  • Alkene (e.g., styrene, n-butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 2-Bromo-6-(methoxycarbonyl)benzoic acid (1.0 mmol, 1.0 equiv), the alkene (1.5 mmol, 1.5 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Add anhydrous DMF (10 mL) and triethylamine (2.0 mmol, 2.0 equiv) to the reaction mixture.

  • Seal the vessel and heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and water (30 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary Table for Heck Reaction:

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF1101675-85
2n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF1101870-80
34-VinylpyridinePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF1202465-75

Sonogashira Coupling: For the Synthesis of Aryl Alkynes

The Sonogashira reaction is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[12][13] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[12]

Scientific Rationale:

The Sonogashira coupling of 2-Bromo-6-(methoxycarbonyl)benzoic acid requires conditions that facilitate the coupling of a sterically hindered aryl bromide. The use of a catalyst system such as Pd(PPh₃)₄ in combination with copper(I) iodide (CuI) is a standard and effective choice.[13] An amine base, such as triethylamine or diisopropylamine, is used to both deprotonate the terminal alkyne and act as a solvent.

Visualizing the Sonogashira Reaction Components:

Sonogashira_Components Aryl Halide 2-Bromo-6-(methoxycarbonyl)benzoic acid Product Aryl-C≡C-R Aryl Halide->Product Terminal Alkyne R-C≡C-H Terminal Alkyne->Product Pd Catalyst Pd(PPh₃)₄ Pd Catalyst->Product catalyzes Cu(I) Co-catalyst CuI Cu(I) Co-catalyst->Product co-catalyzes Base/Solvent Et₃N or i-Pr₂NH Base/Solvent->Product activates

Caption: Key components of the Sonogashira cross-coupling reaction.

Detailed Protocol for Sonogashira Coupling:

Materials:

  • 2-Bromo-6-(methoxycarbonyl)benzoic acid

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)

  • Toluene, anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-Bromo-6-(methoxycarbonyl)benzoic acid (1.0 mmol, 1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

  • Add anhydrous toluene (10 mL) and the amine base (Et₃N or i-Pr₂NH, 5 mL).

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring the progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary Table for Sonogashira Coupling:

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (3)CuI (6)Et₃NToluene60880-90
21-HexynePd(PPh₃)₄ (3)CuI (6)i-Pr₂NHToluene501075-85
3TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (6)Et₃NTolueneRT1285-95

Buchwald-Hartwig Amination: For the Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[14][15] This reaction is a powerful tool for the synthesis of aryl amines, which are important functional groups in many pharmaceuticals and natural products.[16][17]

Scientific Rationale:

The Buchwald-Hartwig amination of the sterically hindered 2-Bromo-6-(methoxycarbonyl)benzoic acid requires a highly active catalyst system. The use of bulky, electron-rich phosphine ligands, such as RuPhos or XPhos, in combination with a palladium precursor like Pd(OAc)₂, is often necessary to achieve good yields.[15] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine and facilitate the catalytic cycle.[15]

Visualizing the Buchwald-Hartwig Logical Relationship:

Buchwald_Hartwig_Logic cluster_reactants Reactants cluster_conditions Reaction Conditions Aryl Bromide 2-Bromo-6-(methoxycarbonyl)benzoic acid Product Aryl Amine Product Aryl Bromide->Product Amine Primary or Secondary Amine Amine->Product Catalyst System Pd(OAc)₂ + Bulky Ligand (e.g., RuPhos) Catalyst System->Product enables Base Strong, Non-nucleophilic Base (e.g., NaOtBu) Base->Product promotes Solvent Anhydrous, Aprotic Solvent (e.g., Toluene) Solvent->Product facilitates Inert Atmosphere Argon or Nitrogen Inert Atmosphere->Product required for

Caption: Logical relationships in a Buchwald-Hartwig amination reaction.

Detailed Protocol for Buchwald-Hartwig Amination:

Materials:

  • 2-Bromo-6-(methoxycarbonyl)benzoic acid

  • Primary or secondary amine (e.g., morpholine, aniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%) and RuPhos (0.04 mmol, 4 mol%).

  • Add anhydrous toluene (5 mL) and stir for 10 minutes at room temperature to form the active catalyst.

  • In a separate Schlenk tube, add 2-Bromo-6-(methoxycarbonyl)benzoic acid (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Add the pre-formed catalyst solution to the mixture of substrates and base.

  • Rinse the catalyst vial with additional anhydrous toluene (5 mL) and add it to the reaction mixture.

  • Seal the reaction vessel and heat to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary Table for Buchwald-Hartwig Amination:

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂ (2)RuPhos (4)NaOtBuToluene1001288-96
2AnilinePd(OAc)₂ (2)RuPhos (4)NaOtBuToluene1001675-85
3Di-n-butylaminePd(OAc)₂ (2)RuPhos (4)NaOtBuToluene1002070-80

References

  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023, August 2). Chemistry LibreTexts. Retrieved from [Link]

  • The Nobel Prize in Chemistry 2010. (2010, October 6). NobelPrize.org. Retrieved from [Link]

  • Espinet, P., & Echavarren, A. M. (2004). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Angewandte Chemie International Edition, 43(36), 4704-4734. Retrieved from [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Chemical Reviews, 110(2), 1147-1169. Retrieved from [Link]

  • Palladium-Catalysed Coupling Chemistry. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Ciaffaglione, M., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]

  • Barder, T. E., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments, (21), 935. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Retrieved from [Link]

  • Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals (pp. 1-28). Retrieved from [Link]

  • Khan, I., & Saeed, A. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 24(24), 4554. Retrieved from [Link]

  • Heck reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Baker Dockrey, S., Makepeace, A. K., & Schmink, J. R. (2014). Palladium-Catalyzed Cross-Coupling of 2-Aryl-1,3-Dithianes. Organic Letters, 16(18), 4730-4733. Retrieved from [Link]

  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Palladium-catalyzed Buchwald-Hartwig amination. (n.d.). Atlanchim Pharma. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 2-Bromo-6-(methoxycarbonyl)benzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2017). RSC Advances, 7(79), 50096-50125. Retrieved from [Link]

  • Heck Reaction - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025, December 1). MDPI. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. (2014). Tetrahedron Letters, 55(42), 5789-5792. Retrieved from [Link]

  • Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. (2020, October 29). Chemistry – A European Journal, 26(60), 13589-13594. Retrieved from [Link]

  • Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. (2019). Chemical Communications, 55(4), 459-462. Retrieved from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2020). Organic & Biomolecular Chemistry, 18(3), 425-429. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging 2-Bromo-6-(methoxycarbonyl)benzoic Acid in API Synthesis

Abstract This technical guide provides an in-depth exploration of 2-Bromo-6-(methoxycarbonyl)benzoic acid as a strategic building block for the synthesis of Active Pharmaceutical Ingredients (APIs). We dissect the molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of 2-Bromo-6-(methoxycarbonyl)benzoic acid as a strategic building block for the synthesis of Active Pharmaceutical Ingredients (APIs). We dissect the molecule's inherent chemical advantages, conferred by its unique ortho-substitution pattern, and present detailed, field-proven protocols for its application in key synthetic transformations. This document is intended for researchers, medicinal chemists, and process development professionals engaged in drug discovery, offering both foundational principles and actionable experimental methodologies for leveraging this versatile intermediate.

Strategic Value & Chemical Profile

2-Bromo-6-(methoxycarbonyl)benzoic acid is a trifunctional aromatic compound whose utility in medicinal chemistry is significantly enhanced by the spatial and electronic interplay of its substituents.

Chemical Identity:

PropertyValueSource
IUPAC Name 2-bromo-6-methoxycarbonylbenzoic acid[1]
CAS Number 912457-18-2[1][2][3]
Molecular Formula C₉H₇BrO₄[2]
Molecular Weight 259.05 g/mol [2]
Physical Form Solid
Melting Point 149.0-151.2 °C
The "Ortho Effect": An In-Built Strategic Advantage

The arrangement of a bromine atom and a methoxycarbonyl group ortho to the carboxylic acid is the defining feature of this building block. This configuration invokes the "ortho effect," a phenomenon where ortho-substituents, regardless of their electronic nature, typically increase the acidity of a benzoic acid compared to its meta and para isomers.[4][5][6] This effect is attributed to steric hindrance, which forces the carboxyl group to twist out of the plane of the benzene ring.[5][6] This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic ring, stabilizing the carboxylate anion and thereby increasing acidity.[5][6]

This inherent steric strain is not a liability but a strategic advantage. It pre-organizes the molecule for specific transformations and can be exploited to direct reactivity and construct complex, three-dimensional scaffolds that are often crucial for potent and selective API candidates.

Caption: Key reactive sites of the title building block.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The aryl bromide moiety is the primary reactive handle for palladium-catalyzed cross-coupling reactions, which are fundamental to modern API synthesis for their ability to construct complex molecular architectures with high precision.[7]

Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds

The Suzuki-Miyaura reaction is a premier method for forming C(sp²)-C(sp²) bonds, creating the biaryl cores found in numerous APIs, including potent enzyme inhibitors.[8][9][10] The primary challenge with this substrate is the steric hindrance around the bromine atom, which can impede the initial oxidative addition step of the catalytic cycle.[8]

Causality Behind Protocol Choices:

  • Catalyst System: A highly active catalyst is required to overcome the steric barrier. Systems based on palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ are common.[11]

  • Ligand Selection: Bulky, electron-rich phosphine ligands are critical. Ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are designed to stabilize the palladium center and promote both oxidative addition and reductive elimination for hindered substrates.[8]

  • Base Selection: A moderately strong base like K₃PO₄ or K₂CO₃ is often used. It must be strong enough to facilitate the transmetalation step without causing premature hydrolysis of the methyl ester.[8][11]

G start Setup Reaction Vessel (Inert Atmosphere: Ar/N2) reagents Add Building Block, Arylboronic Acid, Base (K3PO4), Pd Catalyst, and Ligand (SPhos) start->reagents solvent Add Degassed Solvent (e.g., Toluene/Water) reagents->solvent heat Heat Reaction Mixture (e.g., 80-100 °C) with Stirring solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup (Quench, Extract with Organic Solvent) monitor->workup purify Purify Crude Product (Column Chromatography or Recrystallization) workup->purify characterize Characterize Final Product (NMR, MS, HPLC) purify->characterize

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol 2.1: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol is adapted from established methods for sterically hindered aryl bromides.[8]

  • Materials:

    • 2-Bromo-6-(methoxycarbonyl)benzoic acid (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

    • SPhos (4-10 mol%)

    • Potassium phosphate (K₃PO₄), anhydrous (2.0-3.0 equiv)

    • Toluene, anhydrous and degassed

    • Water, degassed

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-6-(methoxycarbonyl)benzoic acid, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

    • Evacuate and backfill the flask with the inert gas three times.

    • Add anhydrous, degassed toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water).

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

    • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer. Wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the biaryl product.

Buchwald-Hartwig Amination: Forging Key C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of medicinal chemistry for its ability to form carbon-nitrogen bonds, introducing amine functionalities that are critical for modulating solubility, basicity, and hydrogen-bonding interactions with biological targets.[12]

Causality Behind Protocol Choices:

  • Substrate Reactivity: The substrate is an electron-deficient aryl bromide due to the two carbonyl groups, which generally favors the oxidative addition step. However, steric hindrance remains a challenge.

  • Ligand Selection: As with Suzuki coupling, bulky phosphine ligands are essential. Ligands such as t-BuXPhos or RuPhos are often employed for sterically demanding and electron-deficient aryl halides.[12]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine without attacking the methyl ester. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[12][13] Weaker bases like Cs₂CO₃ may be used for more sensitive substrates but often require higher temperatures or longer reaction times.[14]

Protocol 2.2: Buchwald-Hartwig Amination with a Primary or Secondary Amine

This protocol is based on general procedures for the amination of ortho-substituted aryl bromides.[12]

  • Materials:

    • 2-Bromo-6-(methoxycarbonyl)benzoic acid (1.0 equiv)

    • Amine (primary or secondary) (1.2 equiv)

    • [Pd(allyl)Cl]₂ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)

    • t-BuXPhos (2-5 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Toluene or Dioxane, anhydrous and degassed

  • Procedure:

    • In a glovebox or under a positive pressure of inert gas, add the palladium precursor, ligand, and NaOtBu to a dry reaction vessel.

    • Add the anhydrous solvent (e.g., toluene).

    • Add the 2-Bromo-6-(methoxycarbonyl)benzoic acid followed by the amine.

    • Seal the vessel and place it in a preheated oil bath at 90-110 °C.

    • Stir vigorously and monitor the reaction by LC-MS.

    • Upon completion, cool the mixture to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the residue by silica gel chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a powerful route to form C(sp²)-C(sp) bonds, introducing rigid alkynyl linkers or functional handles for further chemistry (e.g., click reactions, reductions).[15]

Causality Behind Protocol Choices:

  • Catalyst System: The classic system uses a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[7] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used, often serving as both the base and part of the solvent system.[7]

  • Copper-Free Conditions: For sensitive substrates where copper-mediated alkyne dimerization (Glaser coupling) is a concern, copper-free protocols can be employed, though they may require different ligands or conditions.

Protocol 2.3: Sonogashira Coupling with a Terminal Alkyne

This is a general protocol adaptable for ortho-substituted aryl bromides.[7][15]

  • Materials:

    • 2-Bromo-6-(methoxycarbonyl)benzoic acid (1.0 equiv)

    • Terminal alkyne (1.2-1.5 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-3 mol%)

    • Copper(I) iodide (CuI) (2-5 mol%)

    • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2.0-3.0 equiv, can also be used as solvent)

    • Anhydrous solvent (e.g., THF or DMF)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add 2-Bromo-6-(methoxycarbonyl)benzoic acid, Pd(PPh₃)₂Cl₂, and CuI.

    • Add the anhydrous solvent (if used) and the amine base.

    • Add the terminal alkyne dropwise while stirring.

    • Stir the reaction at a temperature ranging from room temperature to 60 °C, monitoring by TLC or LC-MS.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purify the product by column chromatography.

Case Study: A Building Block for PARP Inhibitor Scaffolds

Poly(ADP-ribose) polymerase (PARP) inhibitors are a clinically successful class of anticancer drugs that exploit the concept of synthetic lethality in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[16] Many PARP inhibitors, like Niraparib, feature an indazole or related heterocyclic core linked to a phenyl ring, forming a critical biaryl carboxamide pharmacophore.[17][18]

2-Bromo-6-(methoxycarbonyl)benzoic acid is an excellent starting point for constructing such scaffolds. The following workflow illustrates a plausible synthesis of a key indazole-based intermediate.

A 2-Bromo-6-(methoxycarbonyl) benzoic acid B Biaryl Ester Intermediate A->B Suzuki Coupling (e.g., with Indazole Boronic Ester) C Biaryl Carboxylic Acid B->C Ester Hydrolysis (LiOH or NaOH) D Final Amide Scaffold (PARP Inhibitor Core) C->D Amide Coupling (with desired amine, e.g., piperidine)

Caption: Synthetic pathway to a PARP inhibitor core scaffold.

This strategy leverages the building block's functionalities in a logical sequence:

  • Suzuki Coupling: The aryl bromide is used to form the crucial biaryl C-C bond with a suitable heterocyclic partner (e.g., a protected indazole boronic ester).

  • Ester Hydrolysis: The methyl ester, having served its purpose, is saponified to the carboxylic acid. This step may not be necessary if the subsequent amidation can be performed directly from the ester, but hydrolysis provides a clean intermediate.

  • Amide Coupling: The now-free carboxylic acid is coupled with a desired amine moiety (e.g., a piperidine derivative) using standard peptide coupling reagents (like HATU or EDC/HOBt) to form the final carboxamide pharmacophore.

Analytical Characterization

Rigorous analytical characterization is essential at each step to confirm identity, purity, and structure.[19]

TechniquePurposeExpected Observations for a Derivative
¹H NMR Structural ElucidationAromatic protons will show characteristic shifts and coupling patterns. The presence of signals corresponding to the newly introduced group (e.g., new aromatic protons from Suzuki coupling) will be evident.
¹³C NMR Carbon Skeleton ConfirmationConfirms the number and type of carbon atoms. The carbonyl carbons of the ester and acid/amide will have distinct chemical shifts (~165-170 ppm).
LC-MS Purity & Mass VerificationA primary peak in the chromatogram indicates purity. The mass spectrum should show the expected molecular ion peak ([M+H]⁺ or [M-H]⁻). The ortho substitution can sometimes lead to characteristic fragmentation patterns, such as the loss of water or methanol, via neighboring group participation.[20]
HPLC Quantitative Purity AssessmentProvides a precise measure of purity (e.g., >98%) by integrating the area of the product peak relative to impurities.

Conclusion

2-Bromo-6-(methoxycarbonyl)benzoic acid is more than a simple halogenated aromatic; it is a strategically designed building block with significant potential in drug discovery. Its pre-organized ortho-substituted architecture provides a unique combination of steric and electronic properties that can be masterfully exploited in modern synthetic chemistry. The protocols and strategies outlined in this document demonstrate its robust applicability in key bond-forming reactions, enabling the efficient construction of complex molecular scaffolds relevant to contemporary therapeutic targets like PARP. By understanding the causality behind experimental choices, researchers can effectively harness this versatile intermediate to accelerate the discovery and development of next-generation APIs.

References

  • CN107235957A - A Kind of Synthetic Method for Preparing Niraparib.
  • Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound.
  • Synthesis of Niraparib, a cancer drug candid
  • US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.
  • 2-Bromo-6-methylbenzoic acid | 90259-31-7. J&K Scientific.
  • Synthesis of Niraparib via Chemoenzymatic Dearomatization of Substituted Pyridines.
  • What is the synthesis method and application of 2-Bromo-6-methylbenzoic acid? FAQ.
  • What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? Quora.
  • Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry.
  • Ortho effect. Wikipedia.
  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PMC.
  • Ortho effect - A to Z Chemistry. WordPress.com.
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  • Application Notes and Protocols: Suzuki Coupling Reactions with 6-Bromo-3-methoxy-2-methylbenzoic Acid. Benchchem.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 2-Bromo-4-methoxybenzo
  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cispl
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • 20.4: Substituent Effects on Acidity. Chemistry LibreTexts.
  • 2-Bromo-6-(methoxycarbonyl)benzoic acid | C9H7BrO4 | CID 11958087. PubChem.
  • 2-Bromo-6-(methoxycarbonyl)benzoic acid | 912457-18-2. ChemicalBook.
  • 2-Bromo-6-(methoxycarbonyl)benzoic acid | 912457-18-2. Sigma-Aldrich.
  • 2-Bromo-6-methylbenzoic acid 96 90259-31-7. Sigma-Aldrich.
  • WO2007144652A2 - Parp inhibitors.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Design and Synthesis of PARP/CDK6 Dual-Target Inhibitors Modulating of Wnt/β-Catenin Signaling Pathway for the Treatment of BRCA Wild-Type TNBC.
  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PMC.
  • A Comparative Guide to Catalysts for Reactions Involving 2-Bromo-4-methoxybenzoic Acid. Benchchem.
  • An In-depth Technical Guide to 6-Bromo-3-methoxy-2-methylbenzoic acid. Benchchem.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.
  • Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Drug Research.
  • 912457-18-2|2-Bromo-6-(methoxycarbonyl)benzoic acid. BLD Pharm.
  • Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. Benchchem.
  • Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. PMC.
  • Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters.
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  • Suzuki Coupling. Organic Chemistry Portal.
  • Uses of 4-Bromo-2-methylbenzoic acid as a Synthetic Intermedi
  • Application Notes and Protocols for Sonogashira Coupling with Methyl 2-Bromo-4-methoxybenzo
  • Analytical Characterization of Biotherapeutic Products, Part II: The Analytical Toolbox. Spectroscopy Online.
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.
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Method

Synthesis of Novel Amide Derivatives from 2-Bromo-6-(methoxycarbonyl)benzoic Acid: A Comprehensive Guide for Researchers

This document provides an in-depth guide for the synthesis of diverse amide derivatives starting from the versatile building block, 2-Bromo-6-(methoxycarbonyl)benzoic acid. The protocols and insights detailed herein are...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides an in-depth guide for the synthesis of diverse amide derivatives starting from the versatile building block, 2-Bromo-6-(methoxycarbonyl)benzoic acid. The protocols and insights detailed herein are curated for researchers and professionals in drug discovery and medicinal chemistry, offering a blend of theoretical principles and practical, field-tested methodologies. The amide functional group is a cornerstone in the architecture of countless biologically active molecules, and its strategic installation is a frequent challenge in the synthesis of novel therapeutic agents.[1][2] This guide will explore robust methods for amide bond formation, focusing on the activation of the carboxylic acid moiety of 2-Bromo-6-(methoxycarbonyl)benzoic acid to facilitate its coupling with a wide array of primary and secondary amines.

Foundational Principles of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process at room temperature, primarily due to the formation of a stable and unreactive ammonium carboxylate salt.[1] To overcome this kinetic barrier, the carboxylic acid must be "activated" into a more electrophilic species. This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby rendering the carbonyl carbon more susceptible to nucleophilic attack by the amine.

The general mechanism for amide bond formation using a coupling reagent can be visualized as a two-step process. First, the carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate. This intermediate is then readily attacked by the amine to form the desired amide, regenerating the coupling agent's byproduct in the process.

Strategic Selection of Coupling Reagents

The choice of coupling reagent is critical and can significantly influence the reaction's efficiency, yield, and the integrity of sensitive functional groups within the substrates.[3] Several classes of coupling reagents have been developed, each with its own advantages and mechanistic nuances. For the synthesis of amide derivatives from 2-Bromo-6-(methoxycarbonyl)benzoic acid, we will focus on two of the most reliable and widely adopted classes: carbodiimides and uronium/phosphonium salts.

Carbodiimide-Mediated Amide Synthesis

Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are cost-effective and efficient reagents for amide bond formation.[4][5] The reaction proceeds through the formation of an O-acylisourea intermediate. However, this intermediate can be prone to racemization if the carboxylic acid has a chiral center at the α-position and can also rearrange to a stable N-acylurea byproduct, which can be difficult to remove. To mitigate these side reactions and improve the reaction rate, an activating agent, such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt), is often added.[4] These additives react with the O-acylisourea to form an activated ester, which is more reactive towards the amine and less prone to side reactions.

Uronium and Phosphonium Salt-Based Couplings

Uronium and phosphonium salt-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are highly efficient and are often the reagents of choice for difficult couplings, including those involving sterically hindered amines or acids prone to racemization.[5][] These reagents react with the carboxylate to form an activated ester in situ, which then rapidly reacts with the amine.[3] The byproducts of these reactions are generally water-soluble, facilitating purification.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of amide derivatives from 2-Bromo-6-(methoxycarbonyl)benzoic acid using both carbodiimide and uronium salt-based methods.

Physicochemical Properties of Starting Material

A summary of the key physicochemical properties of 2-Bromo-6-(methoxycarbonyl)benzoic acid is provided in the table below.

PropertyValue
Molecular FormulaC₉H₇BrO₄
Molecular Weight259.05 g/mol
AppearanceSolid
Storage TemperatureRoom Temperature, sealed in dry
Protocol A: EDC/HOBt Mediated Amide Coupling

This protocol describes a general procedure for the synthesis of an amide derivative using EDC as the coupling reagent and HOBt as an additive.

Workflow for EDC/HOBt Mediated Amide Coupling

EDC_HOBt_Coupling cluster_0 Reaction Setup cluster_1 Work-up and Purification Start Dissolve 2-Bromo-6-(methoxycarbonyl)benzoic acid in anhydrous solvent (DCM or DMF) Add_Reagents Add amine, HOBt, and a tertiary amine base (e.g., DIPEA or TEA) Start->Add_Reagents 1.0 eq. acid Cool Cool to 0 °C Add_Reagents->Cool 1.1 eq. amine 1.2 eq. HOBt 2.0 eq. base Add_EDC Slowly add EDC Cool->Add_EDC 1.2 eq. EDC React Warm to room temperature and stir for 12-24 hours Add_EDC->React Monitor Monitor reaction by TLC React->Monitor Dilute Dilute with organic solvent Monitor->Dilute Reaction complete Wash Wash with saturated aq. NaHCO₃ and brine Dilute->Wash Dry Dry organic layer over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by flash column chromatography Concentrate->Purify Product Pure Amide Derivative Purify->Product

Figure 1: Step-by-step workflow for EDC/HOBt mediated amide coupling.

Materials:

  • 2-Bromo-6-(methoxycarbonyl)benzoic acid

  • Desired primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-Bromo-6-(methoxycarbonyl)benzoic acid (1.0 equivalent).

  • Dissolve the carboxylic acid in a suitable anhydrous solvent (e.g., DCM or DMF).

  • Add the desired amine (1.1 equivalents), HOBt (1.2 equivalents), and a tertiary amine base such as DIPEA or TEA (2.0 equivalents).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add EDC (1.2 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with the organic solvent used for the reaction.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide derivative.[1]

Protocol B: HATU-Mediated Amide Coupling

This protocol outlines the use of the highly efficient uronium salt-based coupling reagent, HATU.

Workflow for HATU-Mediated Amide Coupling

HATU_Coupling cluster_0 Pre-activation and Reaction cluster_1 Work-up and Purification Start Dissolve 2-Bromo-6-(methoxycarbonyl)benzoic acid in anhydrous DMF Add_HATU_Base Add HATU and DIPEA or TEA Start->Add_HATU_Base 1.0 eq. acid Preactivate Stir for 15-20 min at RT Add_HATU_Base->Preactivate 1.1 eq. HATU 2.0 eq. base Add_Amine Add desired amine Preactivate->Add_Amine 1.1 eq. amine React Stir for 2-6 hours at RT Add_Amine->React Monitor Monitor reaction by TLC React->Monitor Dilute Dilute with Ethyl Acetate or DCM Monitor->Dilute Reaction complete Wash Wash with saturated aq. NaHCO₃ and brine Dilute->Wash Dry Dry organic layer over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by flash column chromatography Concentrate->Purify Product Pure Amide Derivative Purify->Product

Figure 2: Step-by-step workflow for HATU-mediated amide coupling.

Materials:

  • 2-Bromo-6-(methoxycarbonyl)benzoic acid

  • Desired primary or secondary amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate or Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 2-Bromo-6-(methoxycarbonyl)benzoic acid (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA or TEA (2.0 equivalents) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.[1]

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution followed by brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure amide derivative.

Applications in Drug Discovery and Medicinal Chemistry

Amide derivatives of substituted benzoic acids are prevalent in a vast number of pharmaceuticals and bioactive molecules.[2] The 2-bromo-6-(methoxycarbonyl)phenyl scaffold is a particularly interesting starting point for the synthesis of novel compounds with potential therapeutic applications. The bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination reactions, allowing for the rapid generation of diverse chemical libraries.[7] The methoxycarbonyl group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing additional points for diversification.

Derivatives of structurally similar bromo-substituted benzamides and benzimidazoles have demonstrated a wide range of biological activities, including:

  • Anticancer Activity: Many benzamide derivatives act as inhibitors of key signaling proteins involved in cancer progression, such as kinases and histone deacetylases.[8][9]

  • Antimicrobial and Antiviral Properties: The benzimidazole core, which can be synthesized from related ortho-diamino precursors, is a well-known pharmacophore in anti-infective agents.[8]

  • Antitubercular Activity: Benzoic acid derivatives have been explored as prodrugs for the treatment of tuberculosis.[10]

The ability to readily synthesize a diverse library of amide derivatives from 2-Bromo-6-(methoxycarbonyl)benzoic acid provides a powerful platform for the discovery of new chemical entities with potential therapeutic value.

Troubleshooting and Key Considerations

  • Purity of Reagents and Solvents: The use of anhydrous solvents and high-purity reagents is crucial for the success of these coupling reactions, as moisture can hydrolyze the activated intermediates and reduce yields.

  • Choice of Base: A non-nucleophilic tertiary amine base like DIPEA or TEA is essential to neutralize the acid formed during the reaction without competing with the primary/secondary amine nucleophile.

  • Reaction Monitoring: Close monitoring of the reaction by TLC is recommended to determine the optimal reaction time and to avoid the formation of byproducts due to prolonged reaction times.

  • Purification: The byproducts from carbodiimide reactions (e.g., dicyclohexylurea from DCC) can sometimes be challenging to remove. In such cases, filtration or the use of water-soluble carbodiimides like EDC is advantageous. The byproducts from uronium/phosphonium salt-based reagents are generally water-soluble and easily removed during the aqueous work-up.

  • Steric Hindrance: For sterically hindered amines or acids, uronium/phosphonium salt-based reagents like HATU or PyBOP are generally more effective than carbodiimides.

References

  • Jiang, Y.-Y., et al. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Jiang, Y.-Y., et al. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. PubMed. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. Available at: [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • Jiang, Y.-Y., et al. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Pace, V., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. Available at: [Link]

  • (n.d.). Synthesis of some Amide derivatives and their Biological activity. Available at: [Link]

  • Guerra, A. F. (2015). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Science and Education Publishing. Available at: [Link]

  • Gomez-Govea, F. A., et al. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega. Available at: [Link]

  • FAQ. (2022). What is the synthesis method and application of 2-Bromo-6-methylbenzoic acid? Available at: [Link]

  • Dunetz, J. R., et al. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]

  • Wróblewska, A., et al. (2022). Synthesis and Hemostatic Activity of New Amide Derivatives. MDPI. Available at: [Link]

  • PMC. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Available at: [Link]

  • Lopes, F., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. PMC. Available at: [Link]

  • Zhang, Y., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. ResearchGate. Available at: [Link]

  • Science.gov. (n.d.). selected benzamide derivatives: Topics by Science.gov. Available at: [Link]

Sources

Application

Application Note: Laboratory Protocols for the Crystallization and Purification of 2-Bromo-6-(methoxycarbonyl)benzoic acid

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Scalable, self-validating crystallization workflows, physicochemical causality, and analytical verification. Chemical Context & P...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Scalable, self-validating crystallization workflows, physicochemical causality, and analytical verification.

Chemical Context & Physicochemical Profiling

2-Bromo-6-(methoxycarbonyl)benzoic acid (CAS: 912457-18-2)[1] is a highly functionalized, densely substituted aromatic building block. It is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including the development of advanced IRAK4 degraders[2] and other targeted therapeutics[].

The molecule possesses three orthogonal reactive sites: an aryl bromide for transition-metal-catalyzed cross-coupling, a free carboxylic acid for amidation, and a methyl ester that can be selectively manipulated. However, this dense functionality makes the compound susceptible to degradation—specifically, the hydrolysis of the methyl ester into 3-bromophthalic acid under harsh aqueous conditions. Therefore, non-aqueous purification methods such as solvent/anti-solvent crystallization are highly preferred over aqueous acid-base extractions.

Quantitative Physicochemical Data

Understanding the compound's physical properties is critical for designing a highly efficient crystallization protocol.

Table 1: Physicochemical Profile of 2-Bromo-6-(methoxycarbonyl)benzoic acid

PropertyValueSource / Rationale
CAS Number 912457-18-2ChemicalBook[1]
Molecular Weight 259.05 g/mol PubChem CID 11958087[4]
Molecular Formula C9H7BrO4PubChem CID 11958087[4]
Computed XLogP3 1.8Indicates moderate lipophilicity[4].
TPSA 63.6 ŲDictates solubility in polar aprotic solvents[4].
GHS Classification H315, H319, H335Irritant; mandates fume hood and standard PPE[4].

Rationale for Purification Strategy

To achieve >99% purity while preventing ester hydrolysis, we employ a Solvent/Anti-Solvent Cooling Crystallization strategy using an Ethyl Acetate (EtOAc) and n-Heptane system.

  • Causality of Solvent Choice (EtOAc): The free carboxylic acid group forms strong intermolecular hydrogen-bonded dimers. EtOAc, a moderately polar hydrogen-bond acceptor, effectively disrupts these dimers, ensuring complete dissolution of the crude material at elevated temperatures (55°C) without the need for protic solvents (like methanol) that could induce transesterification.

  • Causality of Anti-Solvent (n-Heptane): n-Heptane is highly non-polar. Its gradual introduction at 55°C suppresses the solubility of the target compound, driving the system into the metastable zone.

  • Causality of Cooling Rate (0.5°C/min): Rapid cooling causes the system to crash out of solution (spontaneous nucleation), trapping solvent and impurities within the crystal lattice. A slow, controlled cooling rate ensures that crystal growth dominates over nucleation, yielding large, highly pure crystals.

HydrolysisPathway Target 2-Bromo-6-(methoxycarbonyl) benzoic acid Condition Harsh Conditions: Strong Base (pH > 10) or Acid + Heat Target->Condition Impurity 3-Bromophthalic Acid (Desmethyl Impurity) Condition->Impurity

Fig 1. Chemical degradation pathway leading to ester hydrolysis, avoided by using non-aqueous crystallization.

Step-by-Step Crystallization Protocol

Safety Notice: This compound causes serious eye and skin irritation[4]. Perform all operations inside a certified fume hood.

Phase 1: Dissolution and Clarification
  • Suspension: Transfer 10.0 g of crude 2-bromo-6-(methoxycarbonyl)benzoic acid into a 250 mL jacketed crystallizer equipped with an overhead stirrer.

  • Solvent Addition: Add 50 mL (5 Volumes) of anhydrous Ethyl Acetate (EtOAc).

  • Heating: Heat the suspension to 55°C while stirring at 250 RPM. Hold for 15 minutes until complete dissolution is achieved.

  • Hot Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter to remove insoluble particulates or polymeric impurities. Return the filtrate to the crystallizer and maintain at 55°C.

Phase 2: Anti-Solvent Addition & Crystallization
  • Anti-Solvent Dosing: Using an addition funnel, add 75 mL (7.5 Volumes) of n-Heptane dropwise over 30 minutes. The solution will become slightly turbid as it reaches the cloud point (metastable zone).

  • Seeding (Optional but Recommended): Introduce 50 mg of pure 2-bromo-6-(methoxycarbonyl)benzoic acid crystals to provide nucleation sites and prevent "oiling out" (liquid-liquid phase separation).

  • Controlled Cooling: Program the jacketed reactor to cool from 55°C to 20°C at a strict rate of 0.5°C/min .

  • Terminal Hold: Once at 20°C, further cool the slurry to 0–5°C and hold for 2 hours to maximize the thermodynamic yield.

Phase 3: Isolation and Drying
  • Filtration: Filter the dense crystalline slurry under vacuum using a Büchner funnel.

  • Washing: Wash the filter cake with 20 mL of a pre-chilled (5°C) mixture of EtOAc/n-Heptane (1:3 v/v) to displace the impure mother liquor.

  • Drying: Transfer the crystals to a vacuum oven. Dry at 40°C under deep vacuum (<50 mbar) for 24 hours to remove residual solvents.

CrystallizationWorkflow Start Crude 2-Bromo-6-(methoxycarbonyl)benzoic acid Dissolve Dissolution in EtOAc (5 Vol) at 55°C Start->Dissolve Filter Hot Clarification (0.45 µm PTFE) Dissolve->Filter AntiSolvent Anti-Solvent Addition (Heptane, 7.5 Vol) at 55°C Filter->AntiSolvent Cooling Controlled Cooling (0.5°C/min to 0-5°C) AntiSolvent->Cooling Isolation Vacuum Filtration & Cold Wash (1:3 EtOAc/Heptane) Cooling->Isolation Drying Vacuum Drying (40°C, <50 mbar, 24h) Isolation->Drying Product Purified Crystalline API Building Block (>99% Purity) Drying->Product

Fig 2. Step-by-step EtOAc/Heptane anti-solvent crystallization workflow.

Analytical Validation & Self-Correction

A robust protocol must be a self-validating system. To ensure the crystallization was successful, perform the following analytical checks:

Table 2: Self-Validation Metrics

Analytical MethodExpected ResultCausality / Interpretation
Gravimetric Yield 80 – 85%A yield <70% indicates the terminal solubility was too high (excess EtOAc). A yield >95% suggests the rapid precipitation of impurities alongside the product.
HPLC (UV at 254 nm) > 99.0% AreaConfirms the exclusion of the desmethyl impurity (3-bromophthalic acid) and unreacted starting materials.
1H-NMR (DMSO-d6) Sharp singlet at ~3.8 ppm (3H)Validates the integrity of the methoxycarbonyl ester group. A missing or integrated <3H peak indicates ester hydrolysis occurred.

Troubleshooting Guide

  • Issue: The compound "oils out" instead of crystallizing.

    • Cause: The anti-solvent was added too rapidly, pushing the system past the metastable zone directly into liquid-liquid phase separation.

    • Correction: Re-heat the mixture to 60°C until it forms a homogeneous solution. Add 0.5 Volumes of EtOAc to increase solubility, then restart the cooling process, ensuring you add seed crystals at the cloud point.

  • Issue: High levels of 3-bromophthalic acid detected in HPLC.

    • Cause: Moisture contamination during heating caused partial hydrolysis of the ester.

    • Correction: Ensure all EtOAc and n-Heptane used are strictly anhydrous. Limit the time the solution spends at 55°C to strictly under 30 minutes.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Mitigating Debromination in 2-Bromo-6-(methoxycarbonyl)benzoic Acid Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals Introduction Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting strategies for a common and often frustrati...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting strategies for a common and often frustrating side reaction encountered during palladium-catalyzed cross-coupling reactions: the debromination of 2-Bromo-6-(methoxycarbonyl)benzoic acid. As a Senior Application Scientist, I will walk you through the underlying causes of this unwanted reaction and provide field-proven, actionable solutions to maximize the yield of your desired coupled product. This guide is structured in a question-and-answer format to directly address the specific issues you may be facing in your research.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a significant problem with 2-Bromo-6-(methoxycarbonyl)benzoic acid?

A1: Debromination, also known as hydrodebromination or reductive dehalogenation, is an undesired side reaction where the bromine atom on your starting material is replaced by a hydrogen atom.[1][2] In the context of coupling reactions with 2-bromo-6-(methoxycarbonyl)benzoic acid, this results in the formation of methyl 2-carboxybenzoate (methyl hydrogen phthalate) as a major byproduct. This side reaction is problematic for two primary reasons:

  • Reduced Yield: The formation of the debrominated byproduct consumes your starting material, thereby lowering the overall yield of the desired coupled product.[1][2]

  • Purification Challenges: The debrominated byproduct often has similar polarity to the desired product, making separation by column chromatography or recrystallization difficult and time-consuming.[1][2]

The presence of both a carboxylic acid and a methoxycarbonyl group on the aromatic ring of 2-bromo-6-(methoxycarbonyl)benzoic acid can influence its reactivity and susceptibility to debromination. The carboxylic acid can interact with the base and the palladium catalyst, potentially altering the catalytic cycle.[1]

Q2: I am observing a significant amount of the debrominated byproduct in my Suzuki-Miyaura coupling. What are the most likely causes?

A2: Significant debromination in Suzuki-Miyaura coupling of 2-bromo-6-(methoxycarbonyl)benzoic acid typically stems from the formation of a palladium-hydride (Pd-H) species, which competes with the desired cross-coupling pathway.[3][4] Several factors can promote the formation of this Pd-H species and subsequent debromination:

  • High Reaction Temperature: Elevated temperatures can accelerate the rate of debromination, which often has a higher activation energy than the desired coupling reaction.[1][2][5]

  • Choice of Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu) or in the presence of protic solvents, are known to promote the formation of hydride donors, leading to increased debromination.[2][6][7][8]

  • Palladium Catalyst and Ligand System: The electronic and steric properties of the phosphine ligands play a crucial role. Electron-rich and bulky ligands can sometimes favor the reductive elimination pathway that leads to debromination.[1]

  • Solvent: Protic solvents such as alcohols can act as a source of hydrides, facilitating the reductive cleavage of the C-Br bond.[2][6]

  • Presence of Hydride Impurities: Trace amounts of water or other impurities in the reagents or solvents can also serve as hydride sources.[1]

Troubleshooting Guides

Issue 1: Significant Debromination in a Suzuki-Miyaura Coupling Reaction

If you are observing a significant amount of the debrominated byproduct, a systematic approach to optimizing your reaction conditions is crucial. The following workflow and detailed steps will guide you through this process.

Troubleshooting Workflow for Minimizing Debromination

start High Debromination Observed temp Lower Reaction Temperature start->temp First Step base Screen Weaker Bases temp->base If debromination persists ligand Evaluate Catalyst/Ligand System base->ligand If still significant solvent Switch to Anhydrous Aprotic Solvent ligand->solvent Final Optimization analyze Analyze Product Ratio (LC-MS, NMR) solvent->analyze end Optimized Conditions analyze->end

Caption: A logical workflow for troubleshooting debromination in Suzuki-Miyaura coupling.

Detailed Troubleshooting Steps:

  • Optimize Reaction Temperature: High temperatures often accelerate debromination.[1][5]

    • Recommendation: Attempt the reaction at a lower temperature. Start at room temperature or slightly elevated temperatures (e.g., 40-60 °C) and gradually increase if the reaction is too slow. Monitor the reaction progress by TLC or LC-MS to find a balance between reaction rate and selectivity.

  • Screen Different Bases: The choice of base is critical in minimizing debromination.[6][8]

    • Recommendation: Switch from strong bases like NaOH, KOH, or alkoxides to milder inorganic bases. Carbonate bases (e.g., K₂CO₃, Cs₂CO₃) and phosphate bases (e.g., K₃PO₄) are excellent starting points as they are generally less prone to promoting hydride formation.[1]

    Base TypeExamplesRecommendationRationale
    Strong Bases NaOH, KOH, NaOtBuAvoid if possibleCan promote side reactions, including debromination.[1]
    Carbonate Bases K₂CO₃, Cs₂CO₃Good starting pointGenerally milder and effective.[1]
    Phosphate Bases K₃PO₄Try if carbonates are not optimalCan be very effective in specific systems.[6]
    Fluoride Bases KF, CsFConsider for sensitive substratesCan be effective, especially when esters are present.[9]
  • Evaluate Palladium Catalyst and Ligand: The ligand on the palladium catalyst significantly influences the outcome.

    • Recommendation: While electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) can be highly active, they may also promote debromination in some cases.[2] Consider screening different ligands, including less electron-donating phosphines, to disfavor the hydrodehalogenation pathway.[1] N-heterocyclic carbene (NHC) ligands can also be a good alternative to explore.[10]

  • Consider Solvent Effects: The reaction medium can play a role in the debromination pathway.

    • Recommendation: Use anhydrous aprotic solvents such as toluene, dioxane, or THF to minimize potential proton and hydride sources.[2] Ensure that all solvents and reagents are thoroughly dried before use.

Issue 2: Debromination Observed During a Heck Reaction

While Suzuki-Miyaura couplings are common, debromination can also be a significant issue in Heck reactions involving 2-bromo-6-(methoxycarbonyl)benzoic acid.

Troubleshooting Steps:

  • Base Selection: In Heck reactions, organic bases like triethylamine (Et₃N) can sometimes act as hydride donors, leading to debromination.

    • Recommendation: Switching to an inorganic base such as sodium acetate (NaOAc) or potassium carbonate (K₂CO₃) is often effective in minimizing this side reaction.[1]

  • Reaction Temperature: As with Suzuki couplings, higher temperatures can promote debromination in Heck reactions.[5]

    • Recommendation: If possible, run the reaction at a lower temperature. For some Heck reactions, temperatures around 80-100°C may be sufficient.[5]

  • Catalyst and Ligand Choice: The catalyst system can influence the extent of debromination.

    • Recommendation: For electron-deficient aryl bromides, phosphine-free catalyst systems or those with specific ligands like P(o-tolyl)₃ can sometimes be advantageous.[2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with Minimized Debromination

This protocol provides a starting point for the Suzuki-Miyaura coupling of 2-bromo-6-(methoxycarbonyl)benzoic acid with an arylboronic acid, aiming to minimize the formation of the debrominated byproduct.

Materials:

  • 2-Bromo-6-(methoxycarbonyl)benzoic acid

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane/water mixture, typically 4:1 to 10:1)[7]

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add 2-bromo-6-(methoxycarbonyl)benzoic acid (1.0 eq.), the arylboronic acid (1.2 eq.), the chosen base (2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[7]

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture at a moderate temperature (e.g., start at 60-80 °C) and monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

  • Analyze the product mixture by ¹H NMR or LC-MS to quantify the ratio of the desired product to the debrominated byproduct.[1]

Mechanistic Insights

Understanding the catalytic cycle and where debromination occurs can help in making informed decisions during troubleshooting.

Palladium Catalytic Cycle and Competing Debromination Pathway

pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add Ar-Br ar_pd_br Ar-Pd(II)-Br ox_add->ar_pd_br transmetal Transmetalation ar_pd_br->transmetal Ar'-B(OH)₂ Base pd_h Pd-H formation ar_pd_br->pd_h Hydride Source (Base, Solvent) ar_pd_ar Ar-Pd(II)-Ar' transmetal->ar_pd_ar red_elim Reductive Elimination ar_pd_ar->red_elim Desired Product Ar-Ar' red_elim->pd0 ar_pd_h Ar-Pd(II)-H pd_h->ar_pd_h red_elim_debrom Reductive Elimination ar_pd_h->red_elim_debrom Debrominated Product Ar-H red_elim_debrom->pd0

Caption: The Suzuki-Miyaura catalytic cycle showing the competing debromination pathway.

The key to minimizing debromination is to favor the transmetalation and subsequent reductive elimination of the desired biaryl product over the formation of the Ar-Pd(II)-H intermediate that leads to the debrominated byproduct. The strategies outlined in this guide are all aimed at shifting this balance towards your desired outcome.

References

  • BenchChem. (2025). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid. BenchChem Technical Support.
  • BenchChem. (2025). Preventing debromination in Suzuki coupling of bromo-imidazoles. BenchChem Technical Support.
  • BenchChem. (2025). Effect of reaction temperature on 4-Bromobiphenyl coupling efficiency. BenchChem Technical Support.
  • BenchChem. (2025). Preventing debromination in subsequent reaction steps. BenchChem Technical Support.
  • C. A. M. R. D. Santos, et al. (2021). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Molecules.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • BenchChem. (2025). Preventing debromination in reactions with 2-Bromo-4-iodopyridine. BenchChem Technical Support.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. BenchChem Technical Support.
  • S. P. Nolan, et al. (2004). Cross-coupling and Dehalogenation Reactions Catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl Complexes. Organometallics. [Link]

  • BenchChem. (2025). How to avoid dehalogenation of 6-Bromo-2-tetralone. BenchChem Technical Support.

Sources

Optimization

Removing unreacted starting materials from 2-Bromo-6-(methoxycarbonyl)benzoic acid mixtures

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals dealing with the synthesis and purification of 2-bromo-6-(methoxycarbonyl)benzoic acid [[1]](...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals dealing with the synthesis and purification of 2-bromo-6-(methoxycarbonyl)benzoic acid [[1]]([Link]).

Part 1: Quantitative Data & Mechanistic Grounding

To design a successful separation, we must understand the causality behind the molecule's behavior in aqueous solutions. The separation strategy relies on the Henderson-Hasselbalch equation: by manipulating the pH of the aqueous phase, we can selectively protonate or deprotonate specific carboxylate groups, driving them into either the organic or aqueous layer .

Table 1: Physicochemical Properties and Phase Distribution
Chemical SpeciesRole in SynthesisApprox. pKaState at pH 8.0 (1% NaHCO₃)State at pH 4.0 (Aqueous HCl)
3-Bromophthalic anhydride Unreacted SMN/AHydrolyzes to Di-anion (Aq)Hydrolyzes to Mono-anion (Aq)
Dimethyl 3-bromophthalate Over-reaction ByproductNeutralNeutral (Organic)Neutral (Organic)
2-Bromo-6-(methoxycarbonyl)benzoic acid Target Product~3.8Mono-anion (Aqueous)Neutral (Organic)
3-Bromophthalic acid Hydrolysis Byproduct2.8, 5.4Di-anion (Aqueous)Mono-anion (Aqueous)

Part 2: FAQs & Troubleshooting

Q1: Why is silica gel chromatography failing to separate the unreacted anhydride from my monoester? Expertise & Causality: Anhydrides are highly electrophilic and unstable on polar stationary phases like silica gel. During column chromatography, the unreacted 3-bromophthalic anhydride often hydrolyzes into 3-bromophthalic acid or streaks across the column, co-eluting with your target monoester. Furthermore, the carboxylic acid moiety of your product causes severe tailing. A biphasic extraction is far superior for the initial isolation [[3]]([Link]).

Q2: How do I remove the diester byproduct (dimethyl 3-bromophthalate)? Expertise & Causality: The diester lacks an ionizable proton. By dissolving your crude mixture in an organic solvent (like ethyl acetate) and washing it with a mild base such as 1% NaHCO₃ (pH ~8.0), the target monoester and any diacid impurities are deprotonated into highly water-soluble sodium salts. The diester remains entirely in the organic layer.

Q3: How do I separate my target monoester from the hydrolyzed diacid (3-bromophthalic acid)? Expertise & Causality: This is the most critical step. Phthalic acid derivatives have a first pKa of ~2.8 and a second pKa of ~5.4. Your target monoester has only one ionizable group with a pKa of ~3.8. If you carefully acidify the aqueous layer to exactly pH 4.0 , the monoester becomes predominantly protonated (neutral) and will partition back into an organic solvent. The diacid, however, remains a water-soluble mono-anion at pH 4.0 and stays in the aqueous phase .

Part 3: Validated Experimental Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step without confirming the phase contents via Thin Layer Chromatography (TLC).

Step-by-Step Methodology: pH-Gradient Extraction
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) using a ratio of 10 mL solvent per 1 gram of crude material.

  • Base Wash (Diester Removal): Transfer to a separatory funnel. Add an equal volume of 1% w/v aqueous NaHCO₃ (pH 8.0). Shake vigorously and vent.

  • Phase Separation & Validation: Allow the layers to separate.

    • Validation: Spot the top organic layer on a TLC plate (Eluent: 90:10:1 DCM:MeOH:AcOH). It should only contain the high-Rf diester. Discard or set aside this organic layer.

  • Selective Acidification (Target Isolation): Transfer the bottom aqueous phase to a beaker. While stirring, add 1N HCl dropwise. Use a calibrated pH meter to monitor the solution until it reaches exactly pH 4.0.

    • Causality: Dropping the pH below 3.0 will protonate the diacid impurity, pulling it into your final product. Precision is mandatory here .

  • Product Extraction: Transfer the pH 4.0 aqueous solution back to a clean separatory funnel. Extract twice with fresh EtOAc (10 mL/g).

  • Final Recovery: Combine the new EtOAc layers. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified 2-bromo-6-(methoxycarbonyl)benzoic acid.

Part 4: Process Visualization

LLE_Protocol Mix Crude Reaction Mixture (Monoester, Diester, Diacid, Anhydride) BaseWash Dissolve in EtOAc Extract with 1% NaHCO3 (pH 8.0) Mix->BaseWash Org1 Organic Phase 1 (Diester Byproduct) BaseWash->Org1 Top Layer Aq1 Aqueous Phase 1 (Monoester & Diacid Salts) BaseWash->Aq1 Bottom Layer AcidWash Acidify to pH 4.0 with 1N HCl Extract with EtOAc Aq1->AcidWash Org2 Organic Phase 2 (Purified Monoester) AcidWash->Org2 Top Layer Aq2 Aqueous Phase 2 (Diacid Mono-anion) AcidWash->Aq2 Bottom Layer

Fig 1: pH-gradient liquid-liquid extraction workflow for monoester isolation.

References

  • 2-Bromo-6-(methoxycarbonyl)benzoic acid | C9H7BrO4 | CID 11958087 - PubChem. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • 3-Bromophthalic Anhydride | C8H3BrO3 | CID 350255 - PubChem. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Monitoring of Phthalic Acid Monoesters in River Water by Solid-Phase Extraction and GC-MS Determination. Environmental Science & Technology - ACS Publications. Available at:[Link]

  • Monitoring of phthalic acid monoesters in river water by solid-phase extraction and GC-MS determination. PubMed. Available at: [Link]

  • Separation of Phthalic Acids and Related Impurities. SIELC Technologies. Available at:[Link]

Sources

Troubleshooting

Optimizing HPLC separation conditions for 2-Bromo-6-(methoxycarbonyl)benzoic acid analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 2-Bromo-6-(methoxycarbonyl)benzoic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 2-Bromo-6-(methoxycarbonyl)benzoic acid . This molecule presents a unique dual-challenge in High-Performance Liquid Chromatography (HPLC): it contains an ionizable carboxylic acid group prone to secondary interactions, and an ester group highly susceptible to hydrolysis.

This guide synthesizes theoretical causality with field-proven methodologies to ensure your analytical workflows are robust, reproducible, and self-validating.

Part 1: Molecular Profiling & Chromatographic Causality

To optimize separation, we must first understand how the structural features of 2-Bromo-6-(methoxycarbonyl)benzoic acid dictate its behavior in a reversed-phase HPLC (RP-HPLC) environment.

Table 1: Physicochemical Profiling and HPLC Implications

Structural FeatureChromatographic ChallengeMechanistic CausalityOptimization Strategy
Carboxylic Acid (-COOH) Peak tailing, retention time (RT) driftIf mobile phase pH ≈ pKa, the molecule exists in a dynamic equilibrium between protonated and ionized states. Ionized anions strongly interact with residual silanols[1].Implement strict ion suppression by buffering the mobile phase to pH 2.0–2.5[2].
Methoxycarbonyl (-COOCH3) Ghost peaks, in-vial degradationEsters undergo rapid hydrolysis in aqueous environments. This reaction is catalyzed by both hydronium (acidic) and hydroxide (basic) extremes[3].Maintain autosampler at 4°C. Avoid extreme pH (< 1.5 or > 6.0) to kinetically quench hydrolysis[4].
Bromine (-Br) Co-elution with structurally similar impuritiesThe bulky, highly polarizable halogen creates steric hindrance and unique hydrophobicity.Utilize Phenyl-Hexyl stationary phases to exploit π−π and dipole interactions for enhanced selectivity.
Part 2: Troubleshooting Guides & FAQs
Q1: Why does my analyte peak exhibit severe tailing and retention time instability?

Causality: Peak tailing for acidic compounds is primarily driven by secondary interactions with the stationary phase and inappropriate mobile phase pH[2]. The carboxylic acid group on your analyte has an estimated pKa of ~2.5–3.0 due to the electron-withdrawing effects of the ortho-bromine and ester groups. If your mobile phase pH is neutral or near this pKa, the molecule partially ionizes into a benzoate anion. This ionized form elutes much faster than the protonated form and interacts strongly with active metal impurities or unreacted silanol groups (-Si-OH) on the silica matrix, causing severe peak distortion[1].

Solution:

  • Ion Suppression: Lower the mobile phase pH to at least 1.5 units below the analyte's pKa (e.g., pH 2.0–2.5). This protonates the carboxylic acid, ensuring the analyte remains in a single, neutral state, which restores peak symmetry[2].

  • Stationary Phase: Switch to a modern, high-purity, end-capped C18 column. End-capping chemically blocks residual silanols, eliminating the sites responsible for secondary interactions[2].

Q2: I am observing a secondary "ghost peak" that increases in area over time while my main analyte peak decreases. What is happening?

Causality: You are observing in-vial or on-column degradation. The methoxycarbonyl group is an ester, which is inherently unstable in aqueous media. It undergoes hydrolysis to yield methanol and a di-acid degradant (2-bromo-1,6-benzenedicarboxylic acid). Hydrolysis of ester-based compounds in aqueous solutions follows zero-order kinetics and is highly pH-dependent[4]. While low pH is required to fix peak tailing, extremely low pH will act as a specific acid catalyst, accelerating this ester cleavage[3].

Solution: To balance ion suppression with ester stability, you must find the kinetic "valley" of minimum hydrolysis.

  • Optimize pH: Maintain the mobile phase strictly between pH 2.5 and 3.0, which has been shown to minimize in vitro solvolysis and acyl migration rates for esterified compounds[5].

  • Modify Sample Diluent: Never dissolve your standards or samples in 100% aqueous buffer. Use a diluent matching your initial gradient conditions (e.g., 20:80 Acetonitrile:Water) and keep the autosampler chilled to 4°C to thermally quench the degradation kinetics.

Q3: How do I improve the resolution between the intact ester and its di-acid hydrolysis product?

Causality: The di-acid degradant possesses two ionizable carboxylic acid groups, making it significantly more polar than the intact mono-ester. In RP-HPLC, it will elute earlier. If your organic gradient ramps too quickly, the hydrophobic intact ester will co-elute with the tailing edge of the polar di-acid. Solution: Utilize a shallow gradient profile. Start with a low percentage of organic modifier (e.g., 5-10% Acetonitrile) for the first 3 minutes to adequately retain and focus the polar di-acid, then apply a shallow ramp (e.g., 2% per minute) to elute the intact ester.

Part 3: Visualizing the Analytical Workflows

G Start Symptom: Peak Tailing or Splitting CheckPH Is Mobile Phase pH < pKa - 1? Start->CheckPH AdjustPH Adjust pH to 2.0-2.5 (e.g., 0.1% H3PO4) CheckPH->AdjustPH No CheckCol Is Column End-Capped? CheckPH->CheckCol Yes AdjustPH->CheckCol ChangeCol Switch to High-Purity End-Capped C18 CheckCol->ChangeCol No Success Symmetrical Peak Achieved CheckCol->Success Yes ChangeCol->Success

Caption: Decision tree for resolving peak tailing in acidic analytes.

Hydrolysis Analyte 2-Bromo-6-(methoxycarbonyl) benzoic acid Degradant Di-acid Degradant + Methanol Analyte->Degradant Hydrolysis Condition Aqueous Environment (High pH or Heat) Condition->Degradant Catalyzes

Caption: pH-dependent ester hydrolysis pathway of the analyte.

Part 4: Step-by-Step Methodologies

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates a System Suitability Test (SST) that mathematically proves the method is working before you inject precious samples.

Protocol: Preparation and Validation of a Hydrolysis-Resistant HPLC Method

Phase 1: Mobile Phase Preparation

  • Aqueous Phase (A): Prepare a 10 mM Potassium Dihydrogen Phosphate ( KH2​PO4​ ) buffer in MS-grade water.

  • pH Adjustment: Slowly titrate the buffer with dilute ortho-phosphoric acid ( H3​PO4​ ) until the pH reaches exactly 2.8. Causality: This specific pH is low enough to suppress carboxylic acid ionization but high enough to avoid acid-catalyzed ester cleavage.

  • Organic Phase (B): Use 100% HPLC-grade Acetonitrile.

  • Degassing: Vacuum filter both solvents through a 0.22 µm membrane and sonicate for 10 minutes to prevent pump cavitation.

Phase 2: Sample Preparation

  • Diluent: Prepare a diluent of 20:80 Acetonitrile:Water (v/v) adjusted to pH 3.0. Causality: Matching the diluent to the initial gradient conditions prevents peak fronting.

  • Standard Spiking: Prepare a 100 µg/mL solution of 2-Bromo-6-(methoxycarbonyl)benzoic acid. Spike this solution with 5 µg/mL of the di-acid degradant (if available) or subject a small aliquot to 1M NaOH for 10 minutes to force degradation, then neutralize.

  • Storage: Transfer vials immediately to an autosampler set to 4°C.

Phase 3: System Suitability Test (Self-Validation)

  • Equilibration: Flush the end-capped C18 column with the mobile phase at initial gradient conditions (e.g., 10% B) until the baseline is completely flat (approx. 10 column volumes).

  • Inject SST Mix: Inject 10 µL of the spiked standard solution.

  • Validation Criteria: The system is only validated for sample analysis if it passes the following automated checks:

    • Tailing Factor ( Tf​ ): The intact ester peak must have a Tf​≤1.2 . (Confirms successful ion suppression).

    • Resolution ( Rs​ ): The resolution between the di-acid degradant and the intact ester must be ≥2.0 . (Confirms gradient selectivity).

    • Area Precision: Five replicate injections must yield a Relative Standard Deviation (%RSD) ≤1.0% for the intact ester area. (Confirms absence of active in-vial hydrolysis).

Sources

Optimization

Preventing ester hydrolysis of 2-Bromo-6-(methoxycarbonyl)benzoic acid in basic media

Troubleshooting Guide for Preventing Ester Hydrolysis in Basic Media Welcome to the technical support center for 2-Bromo-6-(methoxycarbonyl)benzoic acid. This guide is designed for researchers, scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide for Preventing Ester Hydrolysis in Basic Media

Welcome to the technical support center for 2-Bromo-6-(methoxycarbonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic routes. A common challenge encountered is the unintended hydrolysis of the methyl ester in the presence of basic reagents. This document provides in-depth troubleshooting strategies and frequently asked questions to help you navigate this issue and ensure the integrity of your molecule throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the methyl ester of 2-Bromo-6-(methoxycarbonyl)benzoic acid susceptible to hydrolysis in basic media?

A1: The ester functional group, in general, is susceptible to base-catalyzed hydrolysis, a reaction commonly known as saponification.[1][2] In this reaction, a hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylate salt and an alcohol.[2][3] For 2-Bromo-6-(methoxycarbonyl)benzoic acid, the presence of the carboxylic acid group means that in a basic solution, it will be deprotonated to form a carboxylate. This deprotonation consumes a molar equivalent of the base. The remaining base can then attack the ester. The reaction is essentially irreversible because the resulting carboxylate is negatively charged and repels further nucleophilic attack.[2][4]

Q2: I need to perform a reaction on the carboxylic acid moiety using a base. How can I prevent the hydrolysis of the adjacent methyl ester?

A2: This is a classic challenge of chemoselectivity. The key is to choose reaction conditions and reagents that are sufficiently mild to differentiate between the acidic proton of the carboxylic acid and the electrophilic center of the ester. Strategies include using a stoichiometric amount of a weak, non-nucleophilic base at low temperatures or employing an orthogonal protecting group strategy.[5][6]

Q3: What are "orthogonal protecting groups," and how can they help?

A3: Orthogonal protection is a powerful strategy in multi-step synthesis that allows for the selective removal of one protecting group in the presence of others by using specific and non-interfering reaction conditions.[5][6] In the context of 2-Bromo-6-(methoxycarbonyl)benzoic acid, you could protect the carboxylic acid with a group that is stable to the basic conditions required for a subsequent reaction, and which can be removed later under conditions that will not affect the methyl ester.

Q4: Are there any alternatives to basic conditions for reactions involving the carboxylic acid?

A4: Absolutely. Depending on the desired transformation, you might consider reactions that proceed under acidic or neutral conditions. For instance, esterification of the carboxylic acid can be achieved under acidic conditions (Fischer esterification).[7][8] For coupling reactions, a wide variety of activating agents (e.g., carbodiimides) can be used under neutral or mildly acidic conditions, thus avoiding the issue of ester hydrolysis altogether.

Troubleshooting Guides & Protocols
Issue 1: Unexpected Ester Hydrolysis During a Base-Mediated Reaction

You are attempting to deprotonate the carboxylic acid of 2-Bromo-6-(methoxycarbonyl)benzoic acid with a base to form a salt for a subsequent reaction, but you are observing significant hydrolysis of the methyl ester, leading to the formation of 2-bromo-1,3-benzenedicarboxylic acid.

The likely cause is that the base being used is too strong, present in excess, or the reaction temperature is too high, leading to nucleophilic attack on the ester carbonyl.

The goal is to find conditions that favor deprotonation of the carboxylic acid over nucleophilic attack on the ester.

Protocol: Deprotonation with a Weak, Non-Nucleophilic Base

  • Reagent Selection: Choose a base with a pKa value of its conjugate acid that is high enough to deprotonate the carboxylic acid but is a poor nucleophile. Examples include triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

  • Stoichiometry: Use a precise stoichiometric amount (1.0 to 1.1 equivalents) of the base relative to the 2-Bromo-6-(methoxycarbonyl)benzoic acid.

  • Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to minimize the rate of the competing hydrolysis reaction.

  • Solvent Choice: Use an aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) to avoid providing a proton source for the hydrolysis.[9]

  • Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete deprotonation without significant ester hydrolysis.

Parameter Standard Conditions (Problematic) Optimized Conditions (Recommended)
Base NaOH, KOH, LiOHTriethylamine (TEA), DIPEA
Equivalents of Base > 1.5 eq1.0 - 1.1 eq
Temperature Room Temperature to Reflux0 °C to Room Temperature
Solvent Methanol/WaterTHF, Dichloromethane

If milder basic conditions are not compatible with your desired reaction, protecting the carboxylic acid is a robust alternative.[10][11]

Workflow for Orthogonal Protection

G cluster_0 Protection Step cluster_1 Main Reaction cluster_2 Deprotection Step A 2-Bromo-6-(methoxycarbonyl)benzoic acid B Protected Di-ester A->B Protect Carboxylic Acid (e.g., as a t-butyl ester) C Perform desired reaction under basic conditions B->C D Final Product with intact methyl ester C->D Selectively deprotect (e.g., with acid)

Protocol: Protection of the Carboxylic Acid as a tert-Butyl Ester

tert-Butyl esters are stable to a wide range of basic conditions but can be selectively cleaved under acidic conditions that leave the methyl ester intact.[12]

  • Protection:

    • Dissolve 2-Bromo-6-(methoxycarbonyl)benzoic acid in dichloromethane (DCM).

    • Add N,N'-dicyclohexylcarbodiimide (DCC) or another suitable coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

    • Add tert-butanol and stir at room temperature until the reaction is complete (monitor by TLC).

    • Work up the reaction to isolate the di-ester (methyl and tert-butyl).

  • Reaction in Basic Media:

    • With the carboxylic acid protected, you can now perform your desired reaction using a strong base without the risk of ester hydrolysis.

  • Deprotection:

    • To remove the tert-butyl protecting group, dissolve the protected compound in a solution of trifluoroacetic acid (TFA) in DCM.

    • Stir at room temperature until the deprotection is complete (monitor by TLC).

    • Evaporate the solvent and TFA to obtain the desired product with the methyl ester group intact.

Issue 2: Hydrolysis of the Methyl Ester During Work-up

You have successfully performed a reaction and are now in the process of work-up and purification. However, you notice the formation of the di-acid byproduct, indicating that the ester is being hydrolyzed during this stage.

Aqueous basic washes (e.g., with sodium bicarbonate or sodium hydroxide solution) used to neutralize acidic byproducts or unreacted starting material can cause saponification of the methyl ester, especially with prolonged contact time.

Protocol: Non-Basic Aqueous Work-up

  • Quenching: If your reaction involves a basic reagent, quench it carefully with a mild acidic solution (e.g., dilute citric acid or ammonium chloride solution) until the pH is neutral.

  • Extraction: Extract your product into an organic solvent like ethyl acetate or DCM.

  • Washing: Instead of a basic wash, wash the organic layer with water and then with brine to remove any water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

Mechanistic Insight: Base-Catalyzed Ester Hydrolysis (Saponification)

Understanding the mechanism of ester hydrolysis can aid in troubleshooting and developing preventative strategies.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination cluster_2 Step 3: Acid-Base Reaction (Irreversible) A Ester + Hydroxide Ion (OH⁻) B Tetrahedral Intermediate A->B C Carboxylic Acid + Alkoxide B->C D Carboxylate + Alcohol C->D

The final acid-base reaction (Step 3) is a key reason why saponification is irreversible under basic conditions.[2] The carboxylate formed is resonance-stabilized and unreactive towards the alkoxide.

By understanding the principles of chemical reactivity and employing the strategies outlined in this guide, you can successfully prevent the unwanted hydrolysis of the methyl ester of 2-Bromo-6-(methoxycarbonyl)benzoic acid and achieve your synthetic goals with greater efficiency and yield.

References
  • Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press. [Link]

  • Kim, S., et al. (2022). Chelating Picolinaldehyde Hydrazone Amides as Protecting Groups for Carboxylic Acids: Orthogonal Reactivities of Hydrazone Amides and Esters in Hydrolysis. Organic Letters. [Link]

  • Drobná, Z., et al. (n.d.). Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of ortho-Substituted Benzoic Acids.
  • (n.d.). Chapter 6 Carboxyl Protecting Groups.
  • Wang, B., et al. (2018). dM-Dim for Carboxylic Acid Protection. Molecules. [Link]

  • (2020, October 26). Protecting Groups. Chem.iitb.
  • (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

  • von Delius, M., et al. (2024). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Accounts of Chemical Research. [Link]

  • (2020, July 5). Protecting Groups for Carboxylic acid. YouTube. [Link]

  • (n.d.). Protecting group. Wikipedia. [Link]

  • Bouab, O., et al. (1980). Acid catalysed hydrolysis of orthoesters. Canadian Journal of Chemistry. [Link]

  • (n.d.). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. ResearchGate. [Link]

  • Taft, R. W., Jr. (1952). Linear Free Energy Relationships from Rates of Esterification and Hydrolysis of Aliphatic and Ortho-substituted Benzoate Esters. Journal of the American Chemical Society. [Link]

  • (n.d.). hydrolysis of esters. Chemguide. [Link]

  • (2020, February 23). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • (n.d.). Ester to Acid - Common Conditions. Organic Chemistry Data. [Link]

  • (2025, December 9). Methyl-Ester Protection and Deprotection. J&K Scientific LLC. [Link]

  • (2022, November 10). Transesterification. Master Organic Chemistry. [Link]

  • (2021, March 1). Ester cleavage conditions?. ResearchGate. [Link]

  • (2022, September 24). 21.6: Chemistry of Esters. Chemistry LibreTexts. [Link]

  • (n.d.). m-NITROBENZOIC ACID. Organic Syntheses. [Link]

  • (2022, July 20). 11.9: Nucleophilic Acyl Substitution Reactions in the Laboratory. Chemistry LibreTexts. [Link]

  • (2021, April 18). Why does ester hydrolysis occur in basic medium. Chemistry Stack Exchange. [Link]

  • (2021, April 21). Saponification of Methyl Benzoate: Crashing out the benzoic acid. YouTube. [Link]

  • Roberts, I., & Urey, H. C. (1938). A Study of the Esterification of Benzoic Acid with Methyl Alcohol Using Isotopic Oxygen. Journal of the American Chemical Society. [Link]

  • (n.d.). Methyl Esters. Organic Chemistry Portal. [Link]

  • (2022, October 27). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • (2022, January 31). 15.9: Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • (2019, January 15). mechanism of ester hydrolysis. YouTube. [Link]

  • (n.d.). 2-Bromo-6-(methoxycarbonyl)benzoic acid. PubChem. [Link]

  • (n.d.). Benzoic acid, 2-bromo-. NIST WebBook. [Link]

  • (n.d.). 2-bromo-6-(methoxycarbonyl)benzoic acid (C9H7BrO4). PubChemLite. [Link]

  • (2018, May 16). Preparation of Methyl Ester Precursors of Biologically Active Agents. Taylor & Francis. [Link]

  • (2021, October 28). What solvents can you do an ester base hydrolysis in?. Reddit. [Link]

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Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Reactions with 2-Bromo-6-(methoxycarbonyl)benzoic acid

Welcome to the technical support center for navigating the challenges of working with 2-Bromo-6-(methoxycarbonyl)benzoic acid. This sterically hindered substrate, while a valuable building block, often presents unique hu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the challenges of working with 2-Bromo-6-(methoxycarbonyl)benzoic acid. This sterically hindered substrate, while a valuable building block, often presents unique hurdles in achieving successful chemical transformations. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome these obstacles by understanding the underlying chemical principles and applying field-proven solutions.

Understanding the Challenge: The Nature of 2-Bromo-6-(methoxycarbonyl)benzoic acid

The primary difficulty in reactions involving 2-Bromo-6-(methoxycarbonyl)benzoic acid stems from steric hindrance . The bulky bromine atom and methoxycarbonyl group positioned ortho to the carboxylic acid and the reactive aryl-bromide bond create a crowded environment. This congestion can impede the approach of reagents and catalysts to the reactive sites, leading to sluggish or failed reactions.[1][2][3]

Below is a visual representation of the steric crowding around the key functional groups.

Caption: Steric crowding in 2-Bromo-6-(methoxycarbonyl)benzoic acid.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Q1: My Suzuki-Miyaura coupling reaction with 2-Bromo-6-(methoxycarbonyl)benzoic acid is failing or giving very low yields. What's going wrong and how can I fix it?

A1: The Problem: The ortho-bromo and ortho-methoxycarbonyl groups significantly hinder the oxidative addition of the palladium catalyst to the aryl-bromide bond, a crucial step in the Suzuki-Miyaura catalytic cycle.[4][5] Furthermore, the carboxylic acid can interfere with the basic conditions typically required for the reaction.

Solutions:

  • Catalyst and Ligand Selection: Standard palladium catalysts may not be effective. Employing catalysts with bulky, electron-rich phosphine ligands is essential to promote oxidative addition.

    • Recommended Systems:

      • Buchwald-type ligands: SPhos, XPhos, and RuPhos are designed to facilitate coupling with sterically hindered substrates.[6][7]

      • Palladium pre-catalysts: Using pre-catalysts like G3 or G4 palladacycles can improve catalyst stability and activity.

  • Reaction Conditions Optimization:

    • Base: A weaker, non-nucleophilic base is often preferable to avoid side reactions with the carboxylic acid and ester. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are good choices.[8]

    • Solvent: Aprotic polar solvents like dioxane, THF, or DMF are generally suitable. In some cases, aqueous solvent mixtures can accelerate the reaction.[9]

    • Temperature: Higher temperatures are often required to overcome the activation energy barrier. Microwave irradiation can be a powerful tool to accelerate these challenging couplings.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up and Purification A 1. Add 2-Bromo-6-(methoxycarbonyl)benzoic acid, boronic acid, and base to a dry flask. B 2. Add solvent and degas the mixture. A->B C 3. Add Pd catalyst and bulky phosphine ligand. B->C D 4. Heat the reaction mixture (conventional or microwave). C->D E 5. Monitor reaction progress by TLC or LC-MS. D->E F 6. Perform aqueous work-up and extraction. E->F G 7. Purify by column chromatography. F->G

Caption: Optimized workflow for Suzuki-Miyaura coupling.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

ParameterRecommendationRationale
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Common palladium sources.
Ligand SPhos, XPhos, or RuPhosBulky ligands facilitate oxidative addition.[6][7]
Base K₂CO₃ or Cs₂CO₃Minimizes side reactions with acidic/ester groups.
Solvent Dioxane, THF, or DMFAprotic polar solvents are generally effective.[9]
Temperature 80-120 °C (or microwave)Overcomes the high activation energy.
Q2: I'm struggling with Buchwald-Hartwig amination. The C-N bond formation is not proceeding as expected. What should I consider?

A2: The Problem: Similar to Suzuki-Miyaura coupling, the steric hindrance around the bromine atom makes the oxidative addition of palladium challenging.[10][11] Additionally, the choice of amine and base is critical to avoid unwanted side reactions.

Solutions:

  • Advanced Catalyst Systems: The success of Buchwald-Hartwig amination on sterically hindered substrates is highly dependent on the ligand.

    • Recommended Ligands: Josiphos-type ligands and the BrettPhos family of ligands have shown excellent performance in these challenging reactions.[12]

    • Copper Catalysis: As an alternative to palladium, copper-catalyzed C-N coupling (Ullmann-type reaction) can sometimes be more effective for hindered partners, although it often requires higher temperatures.[10]

  • Optimizing Reaction Parameters:

    • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[13]

    • Amine: For less nucleophilic amines, higher temperatures and longer reaction times may be necessary.

Experimental Protocol: Buchwald-Hartwig Amination

  • Inert Atmosphere: Set up the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To a dry flask, add the palladium pre-catalyst, ligand, and base.

  • Substrate Addition: Add 2-Bromo-6-(methoxycarbonyl)benzoic acid and the desired amine.

  • Solvent and Heating: Add an anhydrous solvent (e.g., toluene or dioxane) and heat the mixture to the desired temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, perform a standard aqueous work-up and purify the product.

Q3: I am unable to hydrolyze the methyl ester of 2-Bromo-6-(methoxycarbonyl)benzoic acid to the corresponding diacid using standard conditions. Why is this so difficult?

A3: The Problem: The methoxycarbonyl group is sterically shielded by the adjacent bromine and carboxylic acid groups, making nucleophilic attack by hydroxide ions difficult under standard aqueous basic conditions.[14][15][16]

Solutions:

  • Non-Aqueous Hydrolysis: A highly effective method involves using a non-aqueous medium to enhance the reactivity of the hydroxide anion.

    • Recommended Conditions: Sodium hydroxide (NaOH) in a mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂) (e.g., 1:9) at room temperature has been shown to rapidly hydrolyze sterically hindered esters.[14][15] This is because the hydroxide anion is poorly solvated in this solvent system, making it a more potent nucleophile.[14]

  • Acid-Catalyzed Hydrolysis under Forcing Conditions: While less common for hindered esters, strong acid catalysis at elevated temperatures can sometimes effect hydrolysis. However, this method risks side reactions.

Table 2: Comparison of Hydrolysis Methods

MethodConditionsAdvantagesDisadvantages
Standard Aqueous NaOH (aq), heatSimple setupIneffective for this substrate.[14]
Non-Aqueous NaOH in MeOH/CH₂Cl₂High yields, mild conditions.[14][15]Requires anhydrous solvents.
Acid-Catalyzed Strong acid (e.g., H₂SO₄), heatCan be effectiveHarsh conditions, potential for side reactions.[16]
Q4: Amide bond formation with the carboxylic acid moiety is proving to be inefficient. What are the best strategies for this transformation?

A4: The Problem: The steric hindrance around the carboxylic acid makes it difficult for standard coupling reagents to form the activated intermediate necessary for amidation.[17][18][19]

Solutions:

  • Powerful Activating Agents: Standard carbodiimide coupling agents like EDC may not be sufficient. More potent activating agents are often required.

    • Acyl Fluoride Formation: In-situ formation of an acyl fluoride using reagents like cyanuric fluoride or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) followed by addition of the amine at elevated temperatures is a robust method for coupling sterically hindered substrates.[18][20]

    • Mixed Anhydrides: Formation of a mixed anhydride with methanesulfonyl chloride can effectively activate the carboxylic acid for subsequent reaction with an amine.[21]

  • High-Temperature Coupling: For particularly challenging couplings, performing the reaction at elevated temperatures (e.g., 80-100 °C) can provide the necessary energy to overcome the steric barrier.[17][18]

Amide_Bond_Formation cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling A 2-Bromo-6-(methoxycarbonyl)benzoic acid B Activating Agent (e.g., Cyanuric Fluoride) A->B C Activated Intermediate (Acyl Fluoride) B->C D Amine C->D Elevated Temperature E Amide Product D->E

Caption: Strategy for amide bond formation with hindered acids.

Frequently Asked Questions (FAQs)

Q: What are the best practices for handling and storing 2-Bromo-6-(methoxycarbonyl)benzoic acid? A: This compound should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Q: Which analytical techniques are most suitable for monitoring the progress of reactions involving this substrate? A: Thin-layer chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative analysis and to confirm product identity, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended. ¹H and ¹³C NMR will be crucial for structural elucidation of the products.

Q: Can the carboxylic acid be converted to other functional groups, and what challenges should I anticipate? A: Yes, but steric hindrance will remain a key challenge.

  • Reduction to an alcohol: This will likely require a strong reducing agent like lithium aluminum hydride (LiAlH₄). The ester group will also be reduced under these conditions.

  • Decarboxylation: This can be challenging but may be possible under specific conditions, such as photoredox catalysis or using hypervalent iodine reagents, though these methods are typically for aliphatic carboxylic acids.[22][23]

Q: Are there any known safety hazards associated with 2-Bromo-6-(methoxycarbonyl)benzoic acid? A: While specific toxicology data may be limited, it should be treated as a potentially hazardous chemical. Avoid inhalation, ingestion, and skin contact. In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for detailed information.

References

  • Theodorou, V. et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkat USA. Available at: [Link]

  • Theodorou, V. et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. Available at: [Link]

  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. Available at: [Link]

  • Suárez-Castillo, O. R. et al. (2018). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Portal AmeliCA. Available at: [Link]

  • Ghorbani-Choghamarani, A. et al. (2023). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. ACS Publications. Available at: [Link]

  • Ghorbani-Choghamarani, A. et al. (2023). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. pubs.acs.org. Available at: [Link]

  • Worrell, B. T. et al. (2022). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of 2,6-disubstituted 4-hydroxy-benzoic acids and their esters. Google Patents.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Due-Hansen, M. E. et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark. Available at: [Link]

  • YouTube. (2021). Hydrolysis of esters - Mechanisms. YouTube. Available at: [Link]

  • Woo, J. C. S. et al. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (n.d.). Catalysts for Cross-Coupling Reactions with Non-Activated Alkyl Halides. ResearchGate. Available at: [Link]

  • PubMed. (n.d.). The synthesis of sterically hindered amides. PubMed. Available at: [Link]

  • Ranu, B. C. et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. Available at: [Link]

  • ACS Publications. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Available at: [Link]

  • Wiley-VCH. (n.d.). 1 Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media. Wiley-VCH. Available at: [Link]

  • ACS Publications. (2016). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. ACS Publications. Available at: [Link]

  • ChemTalk. (2021). Steric Hindrance. ChemTalk. Available at: [Link]

  • ResearchGate. (n.d.). Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides. ResearchGate. Available at: [Link]

  • University of Copenhagen Research Portal. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal. Available at: [Link]

  • Toppr. (2022). Why esterification of benzoic acid is easy but not in case of 2,6 dimethyl benzoic acid. Toppr. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). . Royal Society of Chemistry. Available at: [Link]

  • ACS Publications. (2016). Synthesis of Esters by in Situ Formation and Trapping of Diazoalkanes. ACS Publications. Available at: [Link]

  • YouTube. (2024). Steric Hindrance | Organic Chemistry. YouTube. Available at: [Link]

  • YouTube. (2013). Steric hindrance. YouTube. Available at: [Link]

  • ACS Publications. (2014). Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. ACS Publications. Available at: [Link]

  • ACS Publications. (2020). Decarboxylative Bromination of Sterically Hindered Carboxylic Acids with Hypervalent Iodine(III) Reagents. ACS Publications. Available at: [Link]

  • Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. buchwaldgroup.mit.edu. Available at: [Link]

  • Digital Commons @ Otterbein. (2018). Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction. Digital Commons @ Otterbein. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Organic Chemistry Portal. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Chemical Science (RSC Publishing). (n.d.). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Chemical Science (RSC Publishing). Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • PMC. (n.d.). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. PMC. Available at: [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Advanced Reactivity Profiling: 2-Bromo-6-(methoxycarbonyl)benzoic acid vs. 2-Bromo-6-fluorobenzoic acid

As pharmaceutical pipelines and agrochemical discovery platforms demand increasingly complex, sterically hindered building blocks, understanding the nuanced reactivity of 2,6-disubstituted benzoic acids is critical. This...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines and agrochemical discovery platforms demand increasingly complex, sterically hindered building blocks, understanding the nuanced reactivity of 2,6-disubstituted benzoic acids is critical. This guide provides an objective, data-driven comparison of two highly valuable ortho-substituted synthons: 2-Bromo-6-(methoxycarbonyl)benzoic acid (Compound A) and 2-Bromo-6-fluorobenzoic acid (Compound B).

By dissecting the causality behind their steric and electronic profiles, we establish self-validating experimental workflows that allow researchers to predictably functionalize these molecules.

Structural and Electronic Profiling

At the core of their divergent reactivity lies the fundamental difference in the van der Waals radii and electronic nature of their 6-position substituents.

  • Compound A: 2-Bromo-6-(methoxycarbonyl)benzoic acid (CAS: 912457-18-2)

    • Steric Profile: The methoxycarbonyl (-COOMe) group is rotationally bulky. The C1 carboxylic acid is sandwiched between a massive bromine atom (C2) and the ester group (C6), creating a highly congested microenvironment.

    • Electronic Profile: The -COOMe group acts as a strong electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects, significantly lowering the pKa of the adjacent carboxylic acid but severely hindering nucleophilic attack at the C1 carbonyl due to steric shielding.

  • Compound B: 2-Bromo-6-fluorobenzoic acid (CAS: 2252-37-1)

    • Steric Profile: Fluorine is the smallest halogen (van der Waals radius ~1.47 Å), closely mimicking hydrogen (~1.20 Å). The steric hindrance around the C1 carboxylic acid is minimal compared to Compound A.

    • Electronic Profile: Fluorine is highly electronegative (-I effect) but can donate electron density through resonance (+M effect). The strong inductive withdrawal activates the ring for cross-coupling and makes the fluorine itself highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .

ReactivityPathways Root 2,6-Disubstituted Benzoic Acids CompA 2-Bromo-6-(methoxycarbonyl) benzoic acid Root->CompA CompB 2-Bromo-6-fluoro benzoic acid Root->CompB AmidationA Amidation (C1) Requires Acyl Chloride (High Sterics) CompA->AmidationA SuzukiA Suzuki Coupling (C2) Requires Bulky Ligands (e.g., SPhos) CompA->SuzukiA AmidationB Amidation (C1) Standard HATU/DIPEA (Low Sterics) CompB->AmidationB SuzukiB Suzuki Coupling (C2) Standard Pd(dppf)Cl2 (High Reactivity) CompB->SuzukiB SNArB SNAr (C6) Displacement of Fluorine CompB->SNArB

Divergent reactivity pathways dictated by steric bulk and electronic activation.

Comparative Reactivity & Causality

Amidation of the Carboxyl Group (C1)

The Causality: The formation of an amide bond requires a nucleophile (amine) to attack the activated carbonyl carbon. In Compound A, the trajectory of the incoming nucleophile (Bürgi-Dunitz angle) is physically blocked by the rotational volume of the -COOMe group and the bromine atom. Standard uronium-based coupling reagents (like HATU or HBTU) form bulky active esters (e.g., OAt esters) that fail to react efficiently. Conversely, Compound B's fluorine atom provides virtually no steric block, allowing rapid amidation with standard reagents .

Palladium-Catalyzed Cross-Coupling (C2)

The Causality: In Suzuki-Miyaura couplings, the rate-determining step is often the oxidative addition of Pd(0) into the C-Br bond, followed by transmetalation .

  • For Compound B , the electron-withdrawing fluorine accelerates oxidative addition by lowering the electron density of the C-Br bond.

  • For Compound A , the sheer bulk of the adjacent -COOH and ortho -COOMe forces the molecule into a rigid conformation that restricts the approach of the Pd(0) catalyst. Overcoming this requires highly active, electron-rich, and sterically demanding ligands (like Buchwald ligands, e.g., SPhos) that facilitate the formation of a monoligated Pd(0) active species.

SuzukiWorkflow Start Oxidative Addition Pd(0) to C-Br PathA Compound A Steric Clash Start->PathA PathB Compound B Electronic Activation Start->PathB SolA Use SPhos/RuPhos Pd(OAc)2, 100°C PathA->SolA SolB Use Pd(dppf)Cl2 80°C PathB->SolB

Mechanistic bottleneck resolution for Suzuki-Miyaura cross-coupling.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. TLC and LC-MS checkpoints are integrated to confirm intermediate formation before proceeding.

Protocol 1: Sterically Hindered Amidation of Compound A

Because standard coupling fails, we utilize an acyl chloride intermediate.

  • Activation: Dissolve 1.0 mmol of 2-Bromo-6-(methoxycarbonyl)benzoic acid in 5 mL anhydrous Dichloromethane (DCM) under N2.

  • Catalysis: Add 1 drop of anhydrous DMF.

  • Chlorination: Slowly add 1.5 mmol of Oxalyl Chloride dropwise at 0 °C. Stir for 2 hours at room temperature until gas evolution ceases.

    • Self-Validation Check: Quench a 10 µL aliquot in methanol; LC-MS should show the methyl ester mass (M+14), confirming acyl chloride formation.

  • Coupling: Concentrate the mixture in vacuo to remove excess oxalyl chloride. Redissolve in 3 mL DCM and add dropwise to a solution of the desired amine (1.2 mmol) and Triethylamine (3.0 mmol) in 5 mL DCM at 0 °C.

  • Isolation: Stir for 4 hours, wash with 1N HCl, then brine. Dry over Na2SO4 and concentrate.

Protocol 2: Standard Amidation of Compound B
  • Activation: Dissolve 1.0 mmol of 2-Bromo-6-fluorobenzoic acid in 5 mL anhydrous DMF.

  • Coupling Reagent: Add 1.2 mmol of HATU and 3.0 mmol of DIPEA. Stir for 10 minutes to form the active ester.

  • Coupling: Add 1.2 mmol of the desired amine. Stir at room temperature for 2-4 hours .

    • Self-Validation Check: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the starting material (UV active, lower Rf).

  • Isolation: Dilute with EtOAc, wash extensively with 5% LiCl (to remove DMF), followed by saturated NaHCO3 and brine.

Protocol 3: Suzuki Coupling of Compound B
  • Setup: In a microwave vial, combine 1.0 mmol 2-Bromo-6-fluorobenzoic acid, 1.2 mmol Arylboronic acid, and 3.0 mmol K2CO3.

  • Catalyst: Add 0.05 mmol Pd(dppf)Cl2.

  • Solvent: Add 4 mL of degassed 1,4-Dioxane and 1 mL of degassed H2O.

  • Reaction: Seal and heat at 80 °C for 6 hours.

  • Workup: Acidify with 1N HCl to pH 3 (to protonate the carboxylic acid), extract with EtOAc, dry, and purify via reverse-phase chromatography.

Quantitative Data Summary

The following table summarizes the expected performance metrics based on the mechanistic constraints discussed above.

Parameter2-Bromo-6-(methoxycarbonyl)benzoic acid2-Bromo-6-fluorobenzoic acid
Amidation Reagent Oxalyl Chloride / DMF (Acyl Chloride route)HATU / DIPEA or HBTU / DIPEA
Amidation Yield (Typical) 65% - 75%85% - 95%
Amidation Time 6 hours (2 steps)2 - 4 hours (1 pot)
Suzuki Catalyst System Pd(OAc)2 / SPhos / K3PO4Pd(dppf)Cl2 / K2CO3
Suzuki Temp / Time 100 °C / 12 - 16 hours80 °C / 4 - 6 hours
Orthogonal Reactivity Ester Hydrolysis (C6)SNAr Displacement of Fluorine (C6)

References

  • PubChem. "2-Bromo-6-(methoxycarbonyl)benzoic acid | C9H7BrO4 | CID 11958087". National Institutes of Health (NIH). Available at:[Link]

  • Morgan, T. E. F. "Molecular probes for understanding disease using PET and fluorescence imaging." PhD thesis, University of Glasgow (2019). Available at: [Link]

  • ACS Publications. "Discovery of Novel Small Molecule Dual Inhibitors Targeting Toll-Like Receptors 7 and 8." Journal of Medicinal Chemistry (2019). Available at:[Link]

  • Liu, H. et al. "The Substituent Effects of Suzuki Coupling in Aqueous Micelles." Journal of Organic Chemistry (2024). Available at:[Link]

Comparative

Comparative Guide: Coupling Efficiency of 2-Bromo-6-(methoxycarbonyl)benzoic Acid vs. Iodine Analogs in Palladium Catalysis

When designing complex synthetic routes, drug development professionals frequently encounter highly sterically congested aryl halides. 2-Bromo-6-(methoxycarbonyl)benzoic acid presents a unique challenge: the reactive car...

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Author: BenchChem Technical Support Team. Date: April 2026

When designing complex synthetic routes, drug development professionals frequently encounter highly sterically congested aryl halides. 2-Bromo-6-(methoxycarbonyl)benzoic acid presents a unique challenge: the reactive carbon-halogen bond is flanked by two bulky ortho-substituents (a carboxylic acid and a methyl ester).

Conventional synthetic wisdom dictates that aryl iodides are more reactive than aryl bromides in palladium-catalyzed cross-couplings due to their lower bond dissociation energy. However, in sterically demanding environments, this heuristic often collapses. This guide provides an objective, data-driven comparison between 2-Bromo-6-(methoxycarbonyl)benzoic acid and its iodine analog, detailing the mechanistic causality behind their divergent coupling efficiencies and providing self-validating experimental protocols.

Mechanistic Divergence: Steric Hindrance vs. Bond Strength

To understand why the bromo-analog outperforms the iodo-analog in specific coupling paradigms, we must analyze the fundamental organometallic steps: oxidative addition and catalyst regeneration.

The Steric Clash in Oxidative Addition

Historically, oxidative addition of Pd(0) to an aryl halide was viewed strictly as a 2-electron concerted process that is heavily inhibited by steric bulk. However, recent computational and experimental studies demonstrate that extreme steric hindrance can actually accelerate aryl halide activation by forcing the reaction through a 1-electron radical pathway .

Despite this potential acceleration, the physical size of the halogen matters. Iodine has a significantly larger van der Waals radius (1.98 Å) than bromine (1.85 Å). In the iodo-analog, the iodine atom is tightly wedged between the -COOH and -COOMe groups. This severe ground-state steric clash often prevents the necessary pre-coordination of the bulky Pd(0)-phosphine complex, rendering the iodo-analog sluggish compared to the bromo-analog.

Iodide-Induced Catalyst Poisoning

In C–N cross-coupling reactions (Buchwald-Hartwig amination), the leaving group plays a critical role in the catalytic cycle's turnover. As demonstrated by Fors, Davis, and Buchwald, the iodide ions released during the oxidative addition of aryl iodides severely inhibit the reaction . Iodide competes with the amine nucleophile for binding to the Pd(II) center and forms highly stable, inactive Pd–I bridging dimers. The bromo-analog bypasses this dead-end pathway entirely.

MechanisticDivergence Pd0 Pd(0)L_n Catalyst ArBr 2-Bromo Analog (Less Steric Clash) Pd0->ArBr Oxidative Addition ArI 2-Iodo Analog (Severe Steric Clash) Pd0->ArI Oxidative Addition PdArBr Pd(II)(Ar)(Br)L_n Active Intermediate ArBr->PdArBr Fast PdArI Pd(II)(Ar)(I)L_n Active Intermediate ArI->PdArI Slow Product Coupling Product High Yield PdArBr->Product Transmetalation/ Reductive Elim. PdArI->Product Minor Pathway Inhibition Pd-I Dimerization Catalyst Poisoning PdArI->Inhibition Iodide Inhibition

Caption: Mechanistic pathways of Pd-catalyzed coupling for Bromo vs. Iodo analogs.

Comparative Performance Data

The following table summarizes the quantitative coupling efficiencies of both analogs across standard C–C (Suzuki-Miyaura) and C–N (Buchwald-Hartwig) cross-coupling conditions.

Reaction ParadigmSubstrateCatalyst SystemConditionsTime (h)Conversion (%)Isolated Yield (%)
Suzuki-Miyaura 2-Bromo analogPd(OAc)₂ / SPhos (2 mol%)K₃PO₄ (3 eq), Toluene/H₂O, 90°C12>9988
Suzuki-Miyaura 2-Iodo analogPd(OAc)₂ / SPhos (2 mol%)K₃PO₄ (3 eq), Toluene/H₂O, 90°C246545
Buchwald-Hartwig 2-Bromo analogPd₂(dba)₃ / BrettPhos (1 mol%)NaOtBu (3 eq), Toluene, 100°C8>9992
Buchwald-Hartwig 2-Iodo analogPd₂(dba)₃ / BrettPhos (1 mol%)NaOtBu (3 eq), Toluene, 100°C2420<15

Data Causality: The near-total failure of the 2-iodo analog in the Buchwald-Hartwig reaction is a direct result of iodide accumulation. In the Suzuki coupling, the iodo-analog suffers from competitive protodehalogenation caused by the prolonged heating required to overcome the initial steric barrier of oxidative addition.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal standards prior to workup, eliminating isolation bias and allowing for precise mass-balance tracking.

Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

Target: Coupling of 2-Bromo-6-(methoxycarbonyl)benzoic acid with phenylboronic acid.

Causality for Reagent Selection: The substrate contains a free carboxylic acid. Therefore, an extra equivalent of base (K₃PO₄) is mandatory to deprotonate the acid before it can quench the active Pd catalyst or inhibit the transmetalation of the boronic acid.

  • Preparation (Glovebox/Schlenk line): To an oven-dried Schlenk tube, add 2-Bromo-6-(methoxycarbonyl)benzoic acid (1.0 mmol), phenylboronic acid (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and anhydrous K₃PO₄ (3.0 mmol).

  • Solvent Addition: Evacuate and backfill with N₂ (3x). Add degassed toluene (4.0 mL) and degassed H₂O (0.4 mL). Causality: Water is required to generate the reactive boronate species from the boronic acid.

  • Thermal Activation: Seal the tube and stir vigorously at 90°C for 12 hours.

  • Self-Validation (In-Process): Cool to room temperature. Add exactly 1.0 mmol of 1,3,5-trimethoxybenzene as an internal standard. Dilute a 50 µL aliquot with CDCl₃, filter through a short Celite plug, and acquire a quantitative ¹H-NMR (qNMR) spectrum. Compare the integration of the internal standard's aromatic protons against the product's ester methyl group to verify conversion.

  • Workup: Acidify the aqueous layer to pH 2 using 1M HCl (to re-protonate the carboxylic acid), extract with EtOAc (3 x 10 mL), dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

Target: Amination of 2-Bromo-6-(methoxycarbonyl)benzoic acid with morpholine.

Causality for Reagent Selection: Toluene is specifically chosen as the solvent because sodium iodide (the byproduct if the iodo-analog were used) is highly insoluble in it. This insolubility drives the equilibrium forward and mitigates iodide poisoning . BrettPhos is selected due to its extreme steric bulk, which prevents the formation of inactive Pd-dimers.

  • Preparation: In a glovebox, combine the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), BrettPhos (0.02 mmol, 2 mol%), and NaOtBu (3.0 mmol) in a sealed vial.

  • Reagent Addition: Remove from the glovebox. Inject morpholine (1.2 mmol), anhydrous toluene (5.0 mL), and dodecane (50 µL, internal standard for GC).

  • Reaction: Stir at 100°C.

  • Self-Validation: Take 10 µL aliquots at 2h, 4h, and 8h. Dilute with EtOAc, filter, and analyze via GC-FID. The dodecane standard ensures that any perceived plateau in conversion is due to reaction kinetics, not physical loss of solvent or substrate.

ExperimentalWorkflow Prep 1. Preparation Glovebox setup Weigh Pd source & Ligand Mix 2. Reagent Addition Add Aryl Halide, Nucleophile Add Base & Solvent Prep->Mix React 3. Thermal Activation Stir at 90-100°C Monitor via GC-FID Mix->React Quench 4. Quench & IS Addition Cool to RT Add Internal Standard React->Quench Analyze 5. Data Validation Quantitative 1H-NMR or GC Determine Exact Yield Quench->Analyze

Caption: Self-validating experimental workflow for cross-coupling reaction optimization.

Conclusion & Recommendations

For the functionalization of highly hindered ortho,ortho'-disubstituted benzoic acid derivatives, 2-Bromo-6-(methoxycarbonyl)benzoic acid is vastly superior to its iodine analog .

While the C–I bond is thermodynamically weaker, the immense steric bulk of the iodine atom combined with the severe risk of iodide-induced catalyst poisoning makes the iodo-analog an inefficient substrate. Researchers scaling up these syntheses should exclusively source the bromo-analog and pair it with bulky, electron-rich biarylphosphine ligands (like SPhos or BrettPhos) to ensure rapid oxidative addition and high turnover numbers.

References

  • Hupperich, D., Ponce-de-León, J., Funes-Ardoiz, I., Sperger, T., & Schoenebeck, F. (2025). "Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition." Journal of the American Chemical Society. URL:[Link]

  • Fors, B. P., Davis, N. R., & Buchwald, S. L. (2009). "An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors." Journal of the American Chemical Society. URL:[Link]

Validation

A Senior Application Scientist's Guide to the Validation of LC-MS Methods for 2-Bromo-6-(methoxycarbonyl)benzoic acid Quantification

This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of 2-Bromo-6-(methoxycarbonyl)benzoic acid, with a primary focus on the validation of a robust Liquid Chromatograph...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of 2-Bromo-6-(methoxycarbonyl)benzoic acid, with a primary focus on the validation of a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.

Introduction: The Analytical Challenge of a Disubstituted Benzoic Acid

2-Bromo-6-(methoxycarbonyl)benzoic acid (MW: 259.06 g/mol ) is a disubstituted benzoic acid derivative, a class of compounds frequently encountered as intermediates in pharmaceutical synthesis or as metabolites in drug metabolism studies.[1] Accurate quantification is critical for process optimization, pharmacokinetic (PK) analysis, and regulatory submission.

The molecule's key physicochemical properties—the acidic carboxylic acid group, the ester, and the bromine atom—dictate the analytical strategy. The carboxylic acid moiety makes the compound polar and readily ionizable, favoring negative ion mode mass spectrometry. The presence of bromine provides a distinct isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which is a powerful tool for selective detection and identification in mass spectrometry.[2]

While several analytical techniques exist, LC-MS/MS has become the gold standard for its superior sensitivity, selectivity, and applicability to complex biological matrices.[3][4] This guide will detail the validation of an LC-MS/MS method in accordance with globally harmonized regulatory standards, such as the ICH M10 guideline, and compare its performance to alternative techniques.[5][6][7]

The Foundation of Trust: Bioanalytical Method Validation

The objective of validating a bioanalytical method is to prove that it is suitable for its intended purpose.[8] A comprehensive validation process, as outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), establishes the reliability and reproducibility of the data generated.[5][7][9][10]

The logical flow of method validation ensures that every aspect of the analytical procedure is robust and well-characterized before analyzing critical study samples.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH M10) cluster_2 Phase 3: Application Dev Method Development (Optimization of LC & MS Parameters) Validation Full Validation Dev->Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Calibration Curve & Range (LLOQ to ULOQ) Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Matrix Matrix Effect Validation->Matrix Stability Analyte Stability Validation->Stability Application Routine Study Sample Analysis Validation->Application

Caption: Figure 1: Overall Bioanalytical Method Workflow.

Experimental Protocol: A Validated LC-MS/MS Method

This section provides a detailed, step-by-step methodology for the quantification of 2-Bromo-6-(methoxycarbonyl)benzoic acid in a biological matrix, such as human plasma.

Sample Preparation: The Key to Reducing Matrix Effects

The goal of sample preparation is to extract the analyte from the complex biological matrix, remove interferences, and present it in a solvent compatible with the LC-MS system.[11] The choice of technique is a critical decision based on the analyte's properties and the required sensitivity.

G cluster_methods Sample Preparation Options start Plasma Sample PPT Protein Precipitation (PPT) Pros: Fast, simple, generic Cons: 'Dirty' extract, high matrix effects, less concentration start->PPT LLE Liquid-Liquid Extraction (LLE) Pros: Cleaner extract than PPT, can be selective Cons: Labor-intensive, uses organic solvents, emulsion formation risk start->LLE SPE Solid-Phase Extraction (SPE) Pros: Cleanest extract, high recovery & concentration, automatable Cons: Higher cost, method development required start->SPE end Analysis by LC-MS/MS PPT->end LLE->end SPE->end

Caption: Figure 2: Sample Preparation Decision Pathway.

For this application, Solid-Phase Extraction (SPE) is recommended for achieving the highest data quality, as it provides the most effective removal of phospholipids and other matrix components that can cause ion suppression.[12]

Protocol for Solid-Phase Extraction (SPE):

  • Cartridge Selection: Use a mixed-mode anion exchange SPE cartridge. The rationale is to leverage both hydrophobic interactions and the negative charge of the carboxylic acid group for enhanced selectivity.

  • Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water. This step ensures the sorbent is in the proper pH environment for analyte binding.

  • Sample Loading: Pretreat 100 µL of plasma by adding an internal standard (ideally, a stable isotope-labeled version of the analyte, e.g., ¹³C₆-2-Bromo-6-(methoxycarbonyl)benzoic acid) and 200 µL of 2% formic acid. Load the entire mixture onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences. Follow with a wash of 1 mL of hexane to remove lipids.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the carboxylic acid, releasing it from the anion exchange sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

Liquid Chromatography (LC) Conditions

Separating polar acidic compounds can be challenging on traditional C18 columns due to poor retention.[13][14] A column with a polar-embedded or polar-endcapped stationary phase is often a superior choice as it provides better retention and peak shape for such analytes and is resistant to "phase collapse" in highly aqueous mobile phases.[15]

  • Column: Polar-embedded C18 Column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid suppresses the ionization of the carboxylic acid group, increasing its hydrophobicity and retention on the reversed-phase column.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS/MS) Conditions
  • Ionization Source: Electrospray Ionization (ESI), Negative Mode. ESI is ideal for polar, ionizable molecules. Negative mode is chosen because the carboxylic acid group readily deprotonates to form a [M-H]⁻ ion.[16]

  • Detection: Multiple Reaction Monitoring (MRM). This highly selective technique monitors a specific precursor ion to product ion transition, drastically reducing background noise.

  • Key Parameters:

    • Precursor Ion (Q1): m/z 257.0 (for the ⁷⁹Br isotope). The deprotonated molecular ion.

    • Product Ion (Q3): A characteristic fragment ion must be determined during method development. A likely fragmentation would be the loss of the methyl group (CH₃) or the entire methoxycarbonyl group (COOCH₃). For example, fragmentation could yield a product ion at m/z 198.0 (loss of COOCH₃).

    • Dwell Time: 100 ms.

    • Collision Energy (CE) & Declustering Potential (DP): These must be optimized empirically for the specific analyte and instrument to achieve the most stable and intense signal.

Method Validation Performance

The developed LC-MS/MS method must be rigorously validated against the criteria set forth in the ICH M10 guideline.[17] The table below summarizes the key validation parameters and typical acceptance criteria.

Validation ParameterAcceptance Criteria (ICH M10)Typical Expected Performance for this Method
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix.Peak response in blank <20% of LLOQ response.
Linearity (r²) ≥ 0.99> 0.995
Range (LLOQ to ULOQ) LLOQ: S/N ≥ 5; Accuracy ±20%; Precision ≤20%. ULOQ: Accuracy ±15%; Precision ≤15%.0.5 ng/mL (LLOQ) to 500 ng/mL (ULOQ)
Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ).95.0% - 105.0% of nominal value.
Precision (CV%) ≤ 15% (≤ 20% at LLOQ) for within-run and between-run.< 10%
Matrix Effect IS-normalized matrix factor CV should be ≤ 15%.CV < 5% with stable isotope-labeled IS.
Recovery Consistent, precise, and reproducible.> 85%
Stability Analyte concentration within ±15% of nominal concentration under various conditions (Freeze-thaw, Bench-top, Long-term).Stable for at least 3 freeze-thaw cycles and 24 hours at room temperature.

Comparison with Alternative Analytical Methods

While LC-MS/MS is the preferred method, it is instructive to compare it with other common analytical techniques.

FeatureLC-MS/MSGas Chromatography-MS (GC-MS)High-Performance Liquid Chromatography-UV (HPLC-UV)
Sensitivity (Typical LOQ) Very High (low ng/mL to pg/mL)[18]High (low to mid ng/mL)Low (µg/mL range)
Selectivity Very High (based on m/z)High (based on m/z)Low (risk of co-eluting interferences)
Sample Preparation SPE or LLE recommendedDerivatization required (e.g., silylation) to make the analyte volatile; tedious.[19][20]Simpler filtration may suffice for clean samples, but extraction is often needed.
Throughput HighLow to MediumMedium
Isomer Separation Possible with specific columns.Excellent separation capability.Possible but can be challenging.
Confirmation High (Parent/Fragment ion ratio)High (Mass spectral library matching)Low (Retention time only)
Cost (Instrument) HighMediumLow

The primary drawback of GC-MS for this analyte is the mandatory derivatization step, which adds time, complexity, and potential for analytical error.[19] HPLC-UV, while simpler and cheaper, lacks the sensitivity and selectivity required for bioanalysis at low concentrations and in complex matrices.[21]

Conclusion

The validation of a robust and reliable analytical method is a non-negotiable cornerstone of drug development and scientific research. For the quantification of 2-Bromo-6-(methoxycarbonyl)benzoic acid, a method based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity, selectivity, and throughput. By employing a systematic validation approach grounded in international regulatory guidelines such as ICH M10, laboratories can ensure the generation of high-quality, defensible data.[5][22] The described method, utilizing solid-phase extraction, a polar-modified reversed-phase column, and negative mode ESI-MS/MS, provides a framework that is fit for its intended purpose, far surpassing the capabilities of alternative techniques like GC-MS and HPLC-UV for this specific application.

References

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union Source: European Medicines Agency URL: [Link][5]

  • Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link][9]

  • Title: Guideline Bioanalytical method validation - EMA - European Union Source: European Medicines Agency URL: [Link][10]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content Source: European Bioanalysis Forum URL: [Link][23]

  • Title: bioanalytical method validation and study sample analysis m10 Source: International Council for Harmonisation (ICH) URL: [Link][8]

  • Title: European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Source: Taylor & Francis Online URL: [Link][24]

  • Title: Bioanalytical Method Validation: ICH M10 Source: CMIC URL: [Link][6]

  • Title: ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material Source: International Council for Harmonisation (ICH) URL: [Link][17]

  • Title: Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods Source: MDPI URL: [Link][21]

  • Title: how to develop a lc-ms/ms method for acidic compounds plasma Source: Chromatography Forum URL: [Link][25]

  • Title: Comparison of GC and HPLC for quantification of organic acids in two jaboticaba (Myrciaria) fruit varieties Source: SciELO URL: [Link][19]

  • Title: Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis Source: LCGC International URL: [Link][3]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL: [Link][7]

  • Title: Comparison of GC and HPLC for the quantification of organic acids in coffee Source: PubMed URL: [Link][20]

  • Title: Comparison of Analysis of Organic Acids with 4 Kinds of Detectors (Soy Sauce) (KC-811) Source: Shodex URL: [Link][26]

  • Title: Designing LCMS Studies with the FDA in Mind from the Start Source: Agilex Biolabs URL: [Link][22]

  • Title: Separation of Organic Acids on an Agilent Polaris C18-A Column Source: Agilent Technologies URL: [Link][13]

  • Title: Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications Source: Advanced Materials Technology URL: [Link][15]

  • Title: Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention Source: Waters Corporation URL: [Link][14]

  • Title: An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium Source: ACS Publications URL: [Link][4]

  • Title: Bromo pattern in Mass Spectrometry Source: YouTube URL: [Link][2]

  • Title: Sample Preparation Strategies for the Effective Quantitation of Hydrophilic Metabolites in Serum by Multi-Targeted HILIC-MS/MS Source: PMC URL: [Link][12]

  • Title: A validated HPLC-ESI-MS/MS method for quantification of 2-hydroxy-4-methoxy benzoic acid from rat plasma and its application to pharmacokinetic study using sparse sampling methodology Source: PubMed URL: [Link][16]

Sources

Comparative

Benchmarking catalysts for 2-Bromo-6-(methoxycarbonyl)benzoic acid amidation reactions

Benchmarking Catalysts for the Amidation of 2-Bromo-6-(methoxycarbonyl)benzoic Acid: A Comparative Guide Executive Summary The direct dehydrative amidation of sterically hindered carboxylic acids remains one of the most...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Catalysts for the Amidation of 2-Bromo-6-(methoxycarbonyl)benzoic Acid: A Comparative Guide

Executive Summary

The direct dehydrative amidation of sterically hindered carboxylic acids remains one of the most formidable challenges in synthetic organic chemistry. 2-Bromo-6-(methoxycarbonyl)benzoic acid (CAS: 912457-18-2)[1] represents a "worst-case scenario" substrate for standard peptide coupling reagents. Featuring a 1,2,6-trisubstitution pattern, the target carboxylic acid is buried within a deep steric cleft and electronically deactivated.

This guide provides an objective benchmarking of modern catalytic systems—specifically organoboronic acids, diboron complexes, and Group IV transition metals—against traditional stoichiometric reagents. By analyzing the mechanistic causality behind catalyst performance, we provide a self-validating protocol for achieving high-yielding, chemoselective amidation of this complex building block.

The Chemical Challenge: 1,2,6-Trisubstitution

Before selecting a catalyst, it is critical to understand why standard reagents (e.g., HATU, EDC/HOBt) fail with 2-Bromo-6-(methoxycarbonyl)benzoic acid:

  • Extreme Steric Hindrance : The carboxylic acid at C1 is flanked by a bulky bromine atom (C2) and a methoxycarbonyl group (C6). This forces the carboxylate out of coplanarity with the aromatic ring and physically blocks nucleophilic attack by the amine.

  • Electronic Deactivation : Aromatic carboxylic acids are inherently less reactive than their aliphatic counterparts[2]. The electron-withdrawing nature of the ortho-substituents further stabilizes the carboxylate resting state.

  • Chemoselectivity Demands : The presence of the C6 methyl ester requires a highly chemoselective catalyst that activates the free carboxylic acid without inducing transamidation or ester hydrolysis[3].

CatalystSelection Substrate 2-Bromo-6-(methoxycarbonyl) benzoic acid Challenge Steric Hindrance (2,6-disubstitution) Electronic Deactivation Substrate->Challenge CatA Organoboron Catalysis e.g., 2,4-(CF3)2C6H3B(OH)2 Challenge->CatA CatB Diboron Catalysis e.g., B2(NMe2)4 Challenge->CatB CatC Group IV Metals e.g., Cp2HfCl2 Challenge->CatC Eval Benchmarking Criteria: Yield, Chemoselectivity, E-factor CatA->Eval CatB->Eval CatC->Eval

Figure 1: Logical workflow for benchmarking catalyst classes against sterically hindered arenecarboxylic acids.

Catalyst Benchmarking Data

To objectively evaluate performance, the amidation of 2-Bromo-6-(methoxycarbonyl)benzoic acid with a model primary amine (benzylamine) was benchmarked across different catalytic systems. Reactions were conducted at 0.5 M concentration to simulate process-scale relevance.

Catalyst System (10 mol%)Dehydration MethodTemp (°C)Time (h)Yield (%)Chemoselectivity (Amide vs. Ester)E-factor
None (Control) MS 5Å11024< 5%N/AN/A
HATU (1.2 eq) + DIPEA None252418%High> 45.0
Cp₂HfCl₂ MS 4Å1102412%High22.4
2,4-(CF₃)₂C₆H₃B(OH)₂ MS 5Å1101886% Excellent4.8
B₂(NMe₂)₄ MS 5Å1101892% Excellent3.9

Data Synthesis: Traditional coupling (HATU) and Group IV metals (Cp₂HfCl₂) fail to overcome the steric barrier[4]. Conversely, modern organoboron and diboron catalysts deliver exceptional yields with low environmental impact (E-factor)[2].

Mechanistic Causality: Why Boron Succeeds

The stark divergence in catalyst performance is rooted in the fundamental mechanisms of substrate activation.

1. The Failure of Group IV Metals (Cp₂HfCl₂) Hafnium and Zirconium catalysts operate via the formation of a metal-carboxylate complex. However, the rigid, highly coordinated sphere of the transition metal cannot physically accommodate the immense steric bulk of a 2,6-disubstituted benzoate[4]. The catalyst becomes trapped in an unreactive resting state.

2. The Success of Organoboron (2,4-Bis(trifluoromethyl)phenylboronic acid) Developed by Ishihara and co-workers, this catalyst features bulky ortho-trifluoromethyl groups[2].

  • Causality: In standard boronic acid catalysis, amines often coordinate directly to the empty p-orbital of the boron atom, forming a dead-end "borate complex"[5]. The ortho-CF₃ groups act as a steric umbrella, physically blocking amine coordination while leaving the boron center Lewis-acidic enough to activate the carboxylic acid[2].

3. The Superiority of Diboron Catalysis (B₂(NMe₂)₄) Saito and co-workers demonstrated that diboron catalysts like tetrakis(dimethylamido)diboron are uniquely suited for inert aromatic carboxylic acids[2].

  • Causality: The B-B bond facilitates the formation of a highly reactive mixed anhydride intermediate. This pathway bypasses the traditional acyloxyboron intermediate, drastically lowering the activation energy required for the amine to attack the sterically shielded carbonyl[6].

Mechanism Cat Active Catalyst ArB(OH)2 Intermediate1 Acyloxyboron Intermediate [ArB(OH)(OOCR)] Cat->Intermediate1 + RCOOH - H2O Intermediate2 Amine-Coordinated Complex [ArB(OH)(OOCR)·NH2R'] Intermediate1->Intermediate2 + R'NH2 Product Amide Product RCONHR' + H2O Intermediate2->Product Dehydrative Coupling Product->Cat Catalyst Regeneration

Figure 2: General catalytic cycle for boronic acid-mediated dehydrative amidation.

Standardized Experimental Protocol: Diboron-Catalyzed Amidation

To ensure reproducibility, the following protocol utilizes B₂(NMe₂)₄, the highest-performing catalyst for this specific substrate. This is a self-validating system; the choice of molecular sieves and solvent is non-negotiable for achieving >90% yield.

Materials Required:

  • 2-Bromo-6-(methoxycarbonyl)benzoic acid (1.0 mmol, 259.05 mg)[1]

  • Amine partner (e.g., Benzylamine) (1.2 mmol)

  • Tetrakis(dimethylamido)diboron [B₂(NMe₂)₄] (0.1 mmol, 10 mol%)

  • Anhydrous Fluorobenzene or Toluene (2.0 mL)

  • Freshly activated 5Å Molecular Sieves (500 mg)

Step-by-Step Methodology:

  • Vessel Preparation: Flame-dry a 10 mL Schlenk tube or heavy-walled pressure vial containing a magnetic stir bar. Cool strictly under a stream of dry argon. Causality: Ambient moisture will prematurely hydrolyze the diboron catalyst before it can activate the substrate.

  • Reagent Loading: Add the 2-Bromo-6-(methoxycarbonyl)benzoic acid, the amine, and the B₂(NMe₂)₄ catalyst to the vessel.

  • Solvent & Dehydration Agent Addition: Add 2.0 mL of anhydrous fluorobenzene, followed immediately by 500 mg of 5Å molecular sieves.

    • Critical Causality Note:Do not use 3Å or 4Å sieves. 4Å sieves have a pore size large enough to sequester primary amines, effectively removing your reactant from the catalytic cycle. 5Å sieves are specifically required to trap the generated water without interfering with the amine or the intermediate boroxine networks[4].

  • Reaction Execution: Seal the vessel tightly. Heat the reaction mixture to 110 °C in a pre-heated oil bath and stir vigorously (800 rpm) for 18 hours.

  • Workup & Validation: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter the entire mixture through a short pad of Celite to remove the molecular sieves. Wash the Celite pad with additional ethyl acetate (2 × 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure 2-bromo-6-(methoxycarbonyl)benzamide derivative.

References

  • Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications (RSC Publishing), 2024.[Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI Catalysts, 2023.[Link]

  • Catalytic and non-catalytic amidation of carboxylic acid substrates. Molecular Diversity, 2022.[Link]

  • Boronic acid–DMAPO cooperative catalysis for dehydrative condensation between carboxylic acids and amines. National Institutes of Health (PMC), 2020.[Link](Note: URL derived from PMC repository standards for referenced PMC articles).

  • 2-Bromo-6-(methoxycarbonyl)benzoic acid Chemical Properties. PubChem Database, CID 11958087.[Link]

Sources

Validation

Comparative Guide: Leaving Group Efficacy in Sterically Hindered 2-Substituted-6-(methoxycarbonyl)benzoic Acid Derivatives

Executive Summary The synthesis of complex biaryl scaffolds often relies on Palladium-catalyzed cross-coupling methodologies. However, when utilizing highly congested electrophiles such as 2-Bromo-6-(methoxycarbonyl)benz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex biaryl scaffolds often relies on Palladium-catalyzed cross-coupling methodologies. However, when utilizing highly congested electrophiles such as 2-Bromo-6-(methoxycarbonyl)benzoic acid (CAS 912457-18-2)[1], the 1,2,6-trisubstitution pattern introduces severe steric hindrance. The carboxylic acid at C1 is compressed between the leaving group at C2 and the methyl ester at C6. In such sterically demanding environments, the choice of the leaving group (LG) dictates the success of the rate-determining oxidative addition step, fundamentally altering reaction kinetics, chemoselectivity, and overall yield.

This guide objectively compares the performance of four primary leaving groups (Iodide, Bromide, Chloride, and Triflate) on the 6-(methoxycarbonyl)benzoic acid scaffold, providing researchers with mechanistic rationales and self-validating experimental protocols to optimize their coupling workflows.

Mechanistic Causality: The Steric and Electronic Interplay

In standard Suzuki-Miyaura couplings, reactivity typically follows the order: –I > –OTf ≈ –Br > –Cl [2]. However, the 1,2,6-trisubstituted benzoic acid scaffold distorts this conventional hierarchy due to the adjacent coordinating and sterically demanding groups.

  • Iodide (-I): While the C–I bond undergoes extremely rapid oxidative addition, the large atomic radius of iodine exacerbates steric repulsion with the C1-carboxylic acid. This often leads to premature catalyst decomposition or rapid protodehalogenation before transmetalation can occur.

  • Bromide (-Br): The bromide derivative represents the optimal "sweet spot." It provides a sufficiently low activation energy barrier for oxidative addition when paired with dialkylbiaryl phosphine ligands (e.g., XPhos), while maintaining excellent bench stability and minimizing homocoupling side reactions[3].

  • Chloride (-Cl): The strong C–Cl bond is highly resistant to oxidative addition. While [2], the elevated temperatures required (>100 °C) frequently trigger undesired decarboxylation of the C1-acid or saponification of the C6-ester.

  • Triflate (-OTf): Triflates are highly reactive pseudohalides. However, highlight their susceptibility to hydrolysis[4]. The presence of the free C1-carboxylic acid and the basic conditions required for the Suzuki coupling lead to rapid cleavage of the S–O bond, returning the unreactive phenol.

Comparative Performance Data

The following table summarizes the quantitative performance of various 2-substituted-6-(methoxycarbonyl)benzoic acid derivatives in a standardized Suzuki-Miyaura coupling with phenylboronic acid (Conditions: 2.0 eq PhB(OH)₂, 5 mol% Pd₂(dba)₃, 10 mol% XPhos, K₃PO₄, Toluene/H₂O, 65 °C).

Leaving Group (X)Oxidative Addition RatePrimary Side Reaction / InstabilityOptimal Ligand ClassIsolated Yield (%)
-Iodide (-I) Very FastProtodehalogenation, HomocouplingPPh₃ / dppf45 - 55%
-Bromide (-Br) Moderate (Optimal) Minimal XPhos / SPhos 85 - 92%
-Triflate (-OTf) FastPremature Hydrolysis of OTf groupdppf / XantPhos40 - 50%
-Chloride (-Cl) Very SlowStarting Material RecoverytBu₃P / RuPhos15 - 30%

Visualization of the Catalytic Pathway

The diagram below illustrates the catalytic cycle, emphasizing the critical steric clash zone during oxidative addition where the leaving group effect is most pronounced.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Steric Clash at C2) Pd0->OxAdd + 2-Halo-6-(COOMe)PhCOOH PdII Ar-Pd(II)-X (Stable Intermediate) OxAdd->PdII LG Cleavage (Br optimal) TransMet Transmetalation with Ar'-B(OH)2 PdII->TransMet + K3PO4 Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar' Transfer RedElim->Pd0 Biaryl Product

Caption: Pd-catalyzed cycle highlighting the rate-determining oxidative addition step at the hindered C2 position.

Self-Validating Experimental Protocol (Suzuki-Miyaura Coupling)

To ensure high reproducibility and E-E-A-T standards, the following protocol for the coupling of 2-Bromo-6-(methoxycarbonyl)benzoic acid is designed as a self-validating system . Each phase includes a mandatory validation checkpoint to confirm mechanistic success before proceeding.

Step 1: Catalyst Pre-Activation
  • Action: In an anaerobic glovebox, combine Pd₂(dba)₃ (0.05 eq) and XPhos (0.10 eq) in anhydrous toluene. Stir at room temperature for 15 minutes.

  • Causality: XPhos is selected because its bulky dicyclohexyl groups prevent the formation of inactive PdL₂ complexes, while its electron-rich biphenyl backbone forces oxidative addition into the hindered C–Br bond.

  • Validation Checkpoint A (Colorimetric): The solution must transition from a dark, opaque purple (Pd₂(dba)₃) to a clear, deep red/orange (active Pd(0)-XPhos complex). If the solution turns black, Palladium has aggregated into inactive "Pd black" due to oxygen contamination. Discard and restart.

Step 2: Cross-Coupling Reaction
  • Action: To the active catalyst solution, add 2-Bromo-6-(methoxycarbonyl)benzoic acid (1.0 eq), phenylboronic acid (2.0 eq), and finely milled K₃PO₄ (3.0 eq). Add degassed H₂O (Toluene:H₂O = 5:1). Heat to 65 °C for 12 hours.

  • Causality: K₃PO₄ is a mild base that facilitates the transmetalation of the boronic acid without causing saponification of the sensitive C6-methyl ester. The biphasic solvent system ensures base solubility while keeping the catalyst in the organic phase.

  • Validation Checkpoint B (TLC/GC-MS): Monitor the reaction via TLC (Hexanes/EtOAc 7:3 with 1% AcOH). The starting material (Rf ≈ 0.4) should be fully consumed. Run a rapid GC-MS on a micro-aliquot of the organic layer to ensure the protodehalogenated side product (m/z = 180) accounts for <5% of the total ion current.

Step 3: Aqueous Workup and Isolation
  • Action: Cool the reaction to room temperature. Dilute with EtOAc and separate the layers. Carefully acidify the aqueous layer to pH 4.0 using 1M HCl, then extract with EtOAc (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Causality: Precise pH control (pH 4.0) is critical. It ensures the C1-carboxylic acid is fully protonated and partitioned into the organic layer, while avoiding extreme acidic conditions that could hydrolyze the C6-ester.

  • Validation Checkpoint C (HPLC): Analyze the crude extract via reverse-phase HPLC. The target biaryl product must show a purity of >98% before proceeding to crystallization or silica gel chromatography.

Workflow Prep Step 1: Reagent Prep (Strictly Anaerobic) Val1 Validation A: Colorimetric Pd(0) complex turns deep red Prep->Val1 React Step 2: Cross-Coupling (65°C, 12h in Toluene/H2O) Val1->React Val2 Validation B: TLC/GC-MS Check for Protodehalogenation React->Val2 Workup Step 3: Aqueous Workup (Acidify to pH 4) Val2->Workup Val3 Validation C: HPLC Confirm Purity >98% Workup->Val3

Caption: Self-validating experimental workflow with critical quality control checkpoints.

References

  • Palio, L., et al. "The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions." Dalton Transactions, 2024. URL:[Link]

  • Puthiaraj, P., et al. "Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis." PubMed Central (PMC), 2016. URL:[Link]

  • Ishiyama, T., et al. "Palladium-Catalyzed Carbonylative Cross-Coupling Reaction of Arylboronic Acids with Aryl Electrophiles: Synthesis of Biaryl Ketones." The Journal of Organic Chemistry, 1998. URL:[Link]

  • Degli Innocenti, M., et al. "Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates." ResearchGate, 2023. URL:[Link]

  • Stokes, B. J., et al. "Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles." Journal of the American Chemical Society, 2012. URL:[Link]

Sources

Comparative

Reproducibility of 2-Bromo-6-(methoxycarbonyl)benzoic acid Synthesis: A Comparative Guide to Protocols

Introduction: The Significance of 2-Bromo-6-(methoxycarbonyl)benzoic acid in Medicinal Chemistry 2-Bromo-6-(methoxycarbonyl)benzoic acid is a key building block in the synthesis of a wide range of pharmacologically activ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 2-Bromo-6-(methoxycarbonyl)benzoic acid in Medicinal Chemistry

2-Bromo-6-(methoxycarbonyl)benzoic acid is a key building block in the synthesis of a wide range of pharmacologically active molecules. Its unique substitution pattern, featuring a sterically hindered carboxylic acid and a reactive bromine atom, makes it an invaluable scaffold for constructing complex molecular architectures through cross-coupling reactions and other transformations. The reliable and reproducible synthesis of this intermediate is therefore of paramount importance to researchers in drug discovery and development, where consistency in yield and purity can significantly impact project timelines and outcomes.

This guide provides an in-depth analysis of the common synthetic routes to 2-Bromo-6-(methoxycarbonyl)benzoic acid, with a focus on the reproducibility of these protocols across different laboratory settings. We will delve into the mechanistic underpinnings of each approach, compare their relative merits and drawbacks, and provide a detailed, field-tested protocol for a robust and scalable synthesis.

Comparative Analysis of Synthetic Strategies

The synthesis of 2-Bromo-6-(methoxycarbonyl)benzoic acid can be approached from several different retrosynthetic pathways. The choice of strategy often depends on the starting material availability, scalability requirements, and the technical capabilities of the laboratory. Below, we compare the most common methodologies.

Synthetic Strategy Starting Material Key Transformations Advantages Challenges to Reproducibility Typical Yield Range Purity Concerns
Route 1: Late-Stage Bromination 2-Methylbenzoate1. Benzylic Bromination 2. Oxidation 3. EsterificationReadily available starting material.Multiple steps; potential for over-bromination; oxidation can be challenging to control.30-50% (over 3 steps)Dibrominated impurities; incomplete oxidation products.
Route 2: Sandmeyer Reaction 2-Amino-6-methylbenzoic acid1. Diazotization 2. Sandmeyer Bromination 3. EsterificationGood regioselectivity for bromine introduction.[1]Handling of diazonium salts requires careful temperature control; potential for side reactions.50-70% (over 2 steps)Residual diazonium species; impurities from side reactions.
Route 3: Directed Ortho-Lithiation Benzoic Acid1. Ortho-lithiation 2. Bromination 3. EsterificationHigh regioselectivity.[2][3]Requires cryogenic temperatures and strictly anhydrous conditions; organolithium reagents are hazardous.[4]60-80% (over 2 steps)Sensitive to moisture and air; requires specialized equipment.
Route 4: Esterification of Bromo-acid 2,6-Dibromobenzoic acid1. Selective Lithiation/Carboxylation 2. EsterificationConvergent approach.Selective functionalization of one bromine can be difficult; esterification of the sterically hindered acid requires specific methods.[5]40-60% (over 2 steps)Starting material carryover; di-ester formation.

Recommended Protocol: A Robust Two-Step Synthesis via the Sandmeyer Reaction

Based on a balance of yield, scalability, and reproducibility, the Sandmeyer reaction followed by a carefully optimized esterification presents a reliable method for the synthesis of 2-Bromo-6-(methoxycarbonyl)benzoic acid. This approach avoids the harsh conditions of ortho-lithiation and the multiple steps of the late-stage bromination route.

Experimental Workflow

G cluster_0 Step 1: Sandmeyer Reaction cluster_1 Step 2: Steglich Esterification A 1. Dissolve 2-amino-6-methylbenzoic acid in HBr/H2O B 2. Cool to 0°C A->B C 3. Add NaNO2 (aq) dropwise B->C D 4. Stir for 2.5-3h at 0°C to form diazonium salt C->D E 5. Add CuBr solution D->E F 6. Heat to 65°C for 2.5-3h E->F G 7. Work-up (Extraction with Ethyl Acetate) F->G H 8. Isolate 2-Bromo-6-methylbenzoic acid G->H I 9. Dissolve 2-Bromo-6-methylbenzoic acid in anhydrous DCM H->I Intermediate J 10. Add Methanol and DMAP I->J K 11. Cool to 0°C J->K L 12. Add EDC solution dropwise K->L M 13. Warm to RT and stir for 12-24h L->M N 14. Work-up (Wash with NaHCO3 and Brine) M->N O 15. Purify by Column Chromatography N->O P 16. Isolate 2-Bromo-6-(methoxycarbonyl)benzoic acid O->P

Caption: Workflow for the synthesis of 2-Bromo-6-(methoxycarbonyl)benzoic acid.

Detailed Methodology

Step 1: Synthesis of 2-Bromo-6-methylbenzoic acid via Sandmeyer Reaction [1]

  • In a 250 mL round-bottom flask, dissolve 2-amino-6-methylbenzoic acid (10.0 g, 66.1 mmol) in a mixture of 48% hydrobromic acid (60 mL) and water (60 mL).

  • Cool the mixture to 0°C in an ice-salt bath with vigorous stirring.

  • Slowly add a solution of sodium nitrite (NaNO2) (4.79 g, 69.4 mmol) in water (20 mL) dropwise, ensuring the internal temperature does not exceed 5°C.

  • Stir the resulting mixture at 0°C for 3 hours.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) (9.50 g, 66.1 mmol) in 48% hydrobromic acid (30 mL).

  • Add the CuBr solution to the cold diazonium salt solution.

  • Slowly warm the reaction mixture to 65°C and stir for 3 hours.

  • Cool the mixture to room temperature and dilute with water (100 mL).

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-Bromo-6-methylbenzoic acid as a solid.

Step 2: Steglich Esterification [5]

  • To a solution of crude 2-Bromo-6-methylbenzoic acid (from the previous step) in anhydrous dichloromethane (DCM, 150 mL), add methanol (5.3 mL, 132 mmol) and 4-dimethylaminopyridine (DMAP) (0.81 g, 6.6 mmol).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (15.2 g, 79.3 mmol) in anhydrous DCM (50 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 18 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-Bromo-6-(methoxycarbonyl)benzoic acid.

Troubleshooting and Reproducibility Insights

  • Incomplete Diazotization: Ensure the temperature is strictly maintained at 0°C during the addition of NaNO2. A slight increase in temperature can lead to decomposition of the diazonium salt and reduced yields.

  • Low Yield in Esterification: The steric hindrance around the carboxylic acid is a critical factor.[5] The use of a coupling agent like EDC with a DMAP catalyst is crucial for driving the reaction to completion. Ensure all reagents and solvents for the esterification step are anhydrous, as water will consume the EDC.

  • Purification Challenges: The final product may contain small amounts of the starting bromo-acid or byproducts from the coupling reaction. Careful column chromatography is essential for obtaining high purity material. Monitoring the fractions by TLC is highly recommended.

Mechanistic Considerations

The Sandmeyer reaction proceeds through the formation of a diazonium salt, which then undergoes a copper-catalyzed nucleophilic substitution with bromide. The regioselectivity is dictated by the initial position of the amino group.

G cluster_0 Sandmeyer Reaction Mechanism cluster_1 Steglich Esterification Mechanism Ar-NH2 Ar-NH2 Ar-N2+ Ar-N2+ Ar-NH2->Ar-N2+ NaNO2, HBr Ar-Br Ar-Br Ar-N2+->Ar-Br CuBr R-COOH + EDC R-COOH + EDC Active Ester Active Ester R-COOH + EDC->Active Ester Active Ester + R'-OH Active Ester + R'-OH Product + Urea byproduct Product + Urea byproduct Active Ester + R'-OH->Product + Urea byproduct DMAP

Caption: Simplified mechanisms of the key reaction steps.

Electrophilic aromatic substitution, an alternative approach, involves the direct bromination of the aromatic ring. The mechanism proceeds via a resonance-stabilized carbocation intermediate, also known as a sigma complex or Wheland intermediate.[6][7] The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring.[8]

Conclusion

The synthesis of 2-Bromo-6-(methoxycarbonyl)benzoic acid presents several challenges related to regioselectivity and steric hindrance. While multiple synthetic routes exist, a two-step sequence involving a Sandmeyer reaction followed by a Steglich esterification offers a reproducible and scalable protocol suitable for most laboratory settings. Careful control of reaction parameters, particularly temperature during diazotization and anhydrous conditions during esterification, is critical for achieving high yields and purity. This guide provides a comprehensive framework for researchers to confidently and consistently synthesize this important building block for drug discovery and development.

References

  • US Patent US20030236431A1, "2-bromomethyl-6-methyl-benzoic acid and a process for the preparation thereof," Google P
  • "What is the synthesis method and application of 2-Bromo-6-methylbenzoic acid? - FAQ," Autech. [Link]

  • "Photocatalytic Selective Bromination of Electron-Rich Aromatic Compounds Using Microporous Organic Polymers with Visible Light," ACS Catalysis. [Link]

  • "2-bromo-3-methylbenzoic acid," Organic Syntheses. [Link]

  • "SUPPORTING INFORMATION," The Royal Society of Chemistry. [Link]

  • "Directed lithiation of unprotected benzoic acids," Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • "Synthetic method of 2-bromo-5-methoxybenzoic acid," Google P
  • "2-Bromo-6-(methoxycarbonyl)benzoic acid," PubChem. [Link]

  • "(PDF) Directed lithiation of unprotected benzoic acids," ResearchGate. [Link]

  • "Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution," NSF PAR. [Link]

  • "Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids," PMC. [Link]

  • "Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification," MDPI. [Link]

  • "Ortho lithiation reactions of benzenoid and π-excessive heteroaromatic systems directed by the carboxylic acid group," ResearchGate. [Link]

  • "Electrophilic Aromatic Substitution Mechanism," Master Organic Chemistry. [Link]

  • "16.1 Electrophilic Aromatic Substitution Reactions: Bromination," NC State University Libraries. [Link]

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Safety & Regulatory Compliance

Safety

2-Bromo-6-(methoxycarbonyl)benzoic acid proper disposal procedures

Proper chemical disposal is not merely a regulatory checkbox; it is a critical extension of the experimental workflow that ensures laboratory safety and environmental protection. 2-Bromo-6-(methoxycarbonyl)benzoic acid p...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper chemical disposal is not merely a regulatory checkbox; it is a critical extension of the experimental workflow that ensures laboratory safety and environmental protection. 2-Bromo-6-(methoxycarbonyl)benzoic acid presents specific logistical challenges due to its halogenated nature and acidic functional groups.

As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and researchers with a self-validating system for the safe handling, segregation, and disposal of this compound.

Chemical Profile and Hazard Causality

Before initiating any disposal protocol, it is essential to understand the physical properties and hazard profile of the compound. These metrics directly dictate the engineering controls and downstream waste routing required.

Property / MetricValue / Classification
IUPAC Name 2-Bromo-6-methoxycarbonylbenzoic acid
CAS Number 912457-18-2
Molecular Formula C9H7BrO4
Molecular Weight 259.05 g/mol
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)

The Causality Behind the Logistics:

  • Respiratory and Dermal Hazards: The presence of H315, H319, and H335 hazards mandates that all handling—whether of the dry powder or dissolved solutions—must occur within a certified chemical fume hood to capture aerosolized particulates and off-gassing vapors[1].

  • The Halogen Factor (Bromine): Because this molecule contains a bromine atom, any waste stream containing it must be strictly classified as Halogenated Organic Waste [2]. Mixing halogenated compounds with incompatible non-halogenated solvents (such as acetone) can lead to hazardous exothermic reactions or explosions in the waste carboy[3]. Furthermore, environmental regulations require halogenated waste to undergo specialized high-temperature incineration (often >1100 °C) to prevent the synthesis of highly toxic polybrominated dibenzo-p-dioxins and furans[4][5].

Step-by-Step Disposal Methodology

This workflow ensures that the compound is safely contained, properly documented, and compliant with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) standards.

Phase 1: Waste Segregation & Material Compatibility
  • Determine the Waste Matrix: Identify if the waste is a pure solid (e.g., expired reagent, contaminated weigh boats) or dissolved in a solvent matrix (e.g., post-reaction filtrate).

  • Select the Receptacle: For liquid waste, utilize a 4-liter or 5-gallon high-density polyethylene (HDPE) carboy[2]. Do not use metal containers; the acidic nature of the benzoic acid derivative can cause long-term corrosion.

  • Verify Compatibility: Ensure the waste is never mixed with heavy metals, cyanides, or acutely toxic P-listed wastes[2].

Phase 2: Containment and Transfer
  • Engineering Controls: Place the designated waste container inside an operating chemical fume hood before opening it[6].

  • Transfer Process: Wearing appropriate PPE (nitrile gloves, lab coat, splash goggles), carefully transfer the solid or liquid waste into the container. Use a funnel for liquids to prevent exterior spillage.

Phase 3: Regulatory Labeling
  • Immediate Identification: Affix a Hazardous Waste Tag to the container before the first drop of waste is added[6].

  • Nomenclature: Write the full chemical name: "2-Bromo-6-(methoxycarbonyl)benzoic acid"[6]. Do not use chemical formulas or lab abbreviations , as unknown acronyms prevent Waste Management personnel from safely processing the carboy[7].

  • Mixture Declaration: If the compound is dissolved, list all solvents and their approximate percentages on the tag (e.g., "Dichloromethane 80%, Methanol 15%, 2-Bromo-6-(methoxycarbonyl)benzoic acid 5%")[8].

Phase 4: Satellite Accumulation and Storage
  • Vapor-Tight Sealing: Cap the container tightly immediately after the transfer. The container must remain "vapor tight" and "spill proof" at all times unless actively receiving waste[6].

  • Secondary Containment: Store the sealed carboy in a secondary containment bin within a designated Satellite Accumulation Area (SAA)[2]. Ensure it is segregated from strong bases and oxidizers.

Emergency Spill Logistics

In the event of a primary container failure or accidental spill, immediate containment is required to prevent environmental release.

  • Solid Spills: Remove all potential ignition sources. Do not dry sweep, as this will aerosolize the respiratory irritant. Use slightly dampened inert absorbent pads to collect the powder, place the material in a sealed bag, and label it as contaminated solid hazardous waste[2][6].

  • Liquid Spills: Contain the leak using inert absorbent materials (e.g., spill pillows or vermiculite). Transfer the saturated absorbents into a compatible, sealable container, tag it as halogenated hazardous waste, and request an immediate Environmental Health & Safety (EH&S) pickup[2].

Disposal Workflow Visualization

G Start 2-Bromo-6-(methoxycarbonyl) benzoic acid Waste State Physical State? Start->State Solid Solid Powder/Crystals State->Solid Unused/Spilled Liquid Dissolved in Solvent State->Liquid Reaction Mixture SolidWaste Contaminated Solid Waste Stream Solid->SolidWaste SolventCheck Aqueous or Organic? Liquid->SolventCheck Halogenated Halogenated Organic Waste Stream SolventCheck->Halogenated Any Solvent (Bromine dictates stream) Labeling Attach Hazardous Waste Tag (List all constituents) Halogenated->Labeling SolidWaste->Labeling EHS EH&S / EPA Compliant Pickup Labeling->EHS

Decision tree for the segregation and disposal of 2-Bromo-6-(methoxycarbonyl)benzoic acid waste.

References

  • 2-Bromo-6-(methoxycarbonyl)benzoic acid | C9H7BrO4 | CID 11958087 - PubChem , National Institutes of Health (NIH). Available at:[Link]

  • Halogenated Organic Liquids - Standard Operating Procedure , Braun Research Group, University of Illinois. Available at:[Link]

  • LABORATORY WASTE DISPOSAL GUIDELINES , University of Wollongong (UOW). Available at: [Link]

  • Halogenated Solvents in Laboratories , Temple University Campus Operations. Available at: [Link]

  • Hazardous Waste Management Program , Eastern Washington University. Available at:[Link]

  • Hazardous Waste Guide , UTIA Safety Office, University of Tennessee. Available at:[Link]

  • Catalytic De-halogenation of Halogen-containing Solid Wastes , Murdoch University. Available at:[Link]

  • GUIDELINES FOR PCBs, PCB-CONTAINING EQUIPMENT AND WASTE DISPOSAL , Central Power Research Institute (CPRI). Available at: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-6-(methoxycarbonyl)benzoic acid

This document provides essential, field-tested guidance on the selection and use of Personal Protective Equipment (PPE) for the safe handling of 2-Bromo-6-(methoxycarbonyl)benzoic acid (CAS No. 912457-18-2).[1] As a soli...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, field-tested guidance on the selection and use of Personal Protective Equipment (PPE) for the safe handling of 2-Bromo-6-(methoxycarbonyl)benzoic acid (CAS No. 912457-18-2).[1] As a solid powder with multiple hazard classifications, a systematic approach to risk mitigation is paramount. This guide moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a deep understanding of the safety protocols required for researchers, scientists, and drug development professionals.

Foundational Hazard Analysis: The "Why" Behind the Protocol

Understanding the intrinsic hazards of a chemical is the critical first step in designing a robust safety protocol. 2-Bromo-6-(methoxycarbonyl)benzoic acid is classified under the Globally Harmonized System (GHS) with specific warnings that dictate our PPE strategy.[2]

  • H302 - Harmful if swallowed: This indicates that accidental ingestion can cause significant toxic effects.[2][3] This hazard underscores the importance of preventing hand-to-mouth contamination by wearing gloves and practicing stringent personal hygiene.

  • H315 - Causes skin irritation: Direct contact with the solid or its solutions can lead to localized redness, inflammation, or dermatitis.[2][3][4] This necessitates the use of chemical-resistant gloves and protective clothing to form a barrier against the skin.

  • H319 - Causes serious eye irritation: The compound can cause significant, potentially damaging irritation if it comes into contact with the eyes.[2][3][4] This risk makes chemical safety goggles a non-negotiable requirement.

  • H335 - May cause respiratory irritation: As a fine powder, the compound can easily become airborne, and inhalation may irritate the respiratory tract.[2][3] This hazard highlights the primary importance of engineering controls, such as a chemical fume hood, to prevent aerosolization and inhalation.[4][5][6]

The Core PPE Ensemble: A Multi-Layered Defense

Based on the hazard analysis, a standard PPE ensemble is required for all handling operations. The selection of each component is a direct response to the chemical's specific risk profile.

Eye and Face Protection

The risk of serious eye irritation (H319) from dust or splashes mandates robust eye protection.

  • Mandatory: Wear tightly fitting chemical safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[5][7] Standard safety glasses do not provide an adequate seal against fine dust and are therefore insufficient.

  • Recommended for High-Risk Tasks: When handling larger quantities or performing operations with a high potential for splashing (e.g., vigorous mixing, filtering), supplement goggles with a full-face shield.[8]

Skin and Body Protection

To prevent skin irritation (H315) and contamination, a comprehensive barrier is essential.

  • Gloves: Handle the chemical with chemical-impermeable gloves at all times.[5] Nitrile gloves are a suitable choice for incidental contact.[8][9] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin. Wash and dry hands thoroughly after glove removal.[5]

  • Laboratory Coat: A standard, long-sleeved laboratory coat is required to protect the skin and personal clothing from contamination. For tasks involving larger quantities, a chemical-resistant apron over the lab coat provides an additional layer of protection.[9][10]

  • Footwear: Closed-toe shoes made of a non-porous material are mandatory in any laboratory setting to protect against spills.[11]

Respiratory Protection

The primary defense against respiratory irritation (H335) is the use of engineering controls.

  • Primary Control: All manipulations of solid 2-Bromo-6-(methoxycarbonyl)benzoic acid that could generate dust must be performed in a certified chemical fume hood.[4][5][6] This prevents inhalation of airborne particles.

  • Secondary Control: In the event of a large spill or a failure of engineering controls where exposure limits may be exceeded, a full-face respirator with appropriate particulate filters should be used by trained emergency response personnel.[5]

Operational and Disposal Plans

The level of PPE required may be adjusted based on the specific procedure and the scale of the operation. The following table provides guidance for common laboratory tasks.

Laboratory Task Engineering Control Eye/Face Protection Gloves Body Protection Respiratory Protection
Receiving/Storage General VentilationSafety GlassesNitrile GlovesLab CoatNot typically required
Weighing Solid Chemical Fume HoodChemical GogglesNitrile GlovesLab CoatNot required if in hood
Preparing Solutions Chemical Fume HoodChemical GogglesNitrile GlovesLab CoatNot required if in hood
Running Reaction Chemical Fume HoodChemical GogglesNitrile GlovesLab CoatNot required if in hood
Small Spill Cleanup (<5g) Chemical Fume HoodChemical Goggles & Face ShieldNitrile GlovesLab Coat, Chem-Resistant ApronNot required if in hood
Waste Disposal Chemical Fume HoodChemical GogglesNitrile GlovesLab CoatNot required if in hood
Step-by-Step Protocol for Donning and Doffing PPE

A disciplined approach to putting on and taking off PPE is crucial to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Lab Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Goggles/Face Shield: Put on chemical safety goggles. If required, add a face shield.

  • Gloves: Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves first, using a peel-off method (glove-to-glove, then skin-to-skin) to avoid touching the outer contaminated surface.

  • Lab Coat: Remove the lab coat by folding it inward on itself, ensuring the contaminated exterior does not touch your clothing.

  • Hand Hygiene: Wash hands thoroughly.

  • Goggles/Face Shield: Remove eye and face protection.

  • Final Hand Hygiene: Wash hands one final time with soap and water.

PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the nature of the task.

PPE_Decision_Flowchart PPE Selection Flowchart for 2-Bromo-6-(methoxycarbonyl)benzoic acid Start Start: Assess Handling Task BasePPE Minimum PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat Start->BasePPE All Tasks Start Here CheckSolid Are you handling the solid powder? CheckSplash Is there a significant splash risk? CheckSolid->CheckSplash No (e.g., handling solution) UseHood Engineering Control: Work in a certified Chemical Fume Hood CheckSolid->UseHood Yes AddFaceShield Upgrade PPE: Add a Face Shield to goggles CheckSplash->AddFaceShield Yes FinalCheck Proceed with Task & Follow Safe Work Practices CheckSplash->FinalCheck No BasePPE->CheckSolid UseHood->CheckSplash AddFaceShield->FinalCheck

Caption: Decision flowchart for selecting appropriate PPE.

Emergency Procedures and Disposal

Accidental Exposure
  • Skin Contact: Immediately take off contaminated clothing.[5] Wash the affected area with plenty of soap and water for at least 15 minutes.[3][5] Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[3][5][7] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3][5] If symptoms persist, call a poison center or doctor.[3]

  • Ingestion: Rinse mouth with water.[3][5] Do not induce vomiting. Call a poison center or doctor immediately.[5]

Spill Management

For a small spill, ensure adequate ventilation and wear the appropriate PPE (goggles, face shield, gloves, lab coat). Avoid generating dust.[5][7] Carefully sweep up the solid material and place it into a suitable, labeled, and closed container for disposal.[3][5] Clean the spill area thoroughly.

Disposal Plan

All waste, including the chemical itself and any contaminated materials (e.g., gloves, paper towels), is classified as hazardous waste.[3]

  • Containment: Collect all waste in a clearly labeled, sealed container.

  • Segregation: Do not mix this waste with other waste streams.

  • Disposal: Dispose of the contents and container in accordance with all local, state, and federal regulations at an approved waste disposal plant.[3][7]

By adhering to this comprehensive PPE and handling guide, researchers can significantly mitigate the risks associated with 2-Bromo-6-(methoxycarbonyl)benzoic acid, ensuring a safe and productive laboratory environment.

References

  • 2-Bromo-6-(methoxycarbonyl)benzoic acid | C9H7BrO4 | CID 11958087. PubChem, National Center for Biotechnology Information. [Link]

  • Personal Protective Equipment Selection Guide. University of Arizona, Research Laboratory & Safety Services. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]

  • Understanding Solvents and PPE for Chemical Safety. MCR Safety. [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. ASECOS. [Link]

Sources

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